Stearyl Palmitate
Beschreibung
This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Lanolin has been reported in Bombax ceiba and Triticum aestivum with data available.
found in psoriatic nail, but not in normal nails
Eigenschaften
IUPAC Name |
octadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
460 °F (238 °C) (Closed cup) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.935 at 25 °C | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lanolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Stearyl Palmitate from Palmitic Acid and Stearyl Alcohol
Abstract
Stearyl palmitate (C34H68O2) is a long-chain wax ester formed from the condensation of palmitic acid and stearyl alcohol.[1][2] It functions as an emollient, thickener, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products.[3][4][5] In the pharmaceutical industry, it serves as a lubricant in tablet formulations and can be used to enhance drug delivery systems. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the direct esterification of palmitic acid and stearyl alcohol. It includes detailed experimental protocols, a summary of reaction parameters, purification techniques, and the underlying chemical mechanisms.
Physicochemical Properties
This compound is a waxy solid at room temperature, characterized by its high hydrophobicity. Its key physical and chemical properties are summarized in Table 1. This insolubility in water and solubility in organic solvents are critical characteristics for its application in non-aqueous formulations and for its purification.
| Property | Value | References |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | ~508.9 g/mol | |
| Appearance | White to off-white crystals or flakes | |
| Melting Point | 57-59 °C (135-138 °F) | |
| Boiling Point | ~528.4 °C (estimated) | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents like chloroform (B151607) and methanol. |
Synthesis Methodologies
Several methods can be employed for the synthesis of this compound, with direct esterification being the most common. Enzymatic routes offer a milder, more sustainable alternative.
Direct Esterification (Fischer Esterification)
Direct esterification involves the reaction of palmitic acid with stearyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. The reaction is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium toward the formation of the ester product.
Mechanism: The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of palmitic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of stearyl alcohol attacks the protonated carbonyl carbon.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, reforming the carbonyl group.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the this compound ester.
Lipase-Catalyzed Synthesis
Enzymatic synthesis using lipases presents a "green chemistry" approach, offering high specificity and milder reaction conditions, which minimizes byproduct formation. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are often used to facilitate catalyst recovery and reuse. This method can proceed via direct esterification or transesterification in solvent-free systems or organic solvents.
Experimental Protocols
The following sections provide detailed methodologies for the chemical and enzymatic synthesis of this compound.
Protocol 1: Acid-Catalyzed Direct Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Palmitic Acid (1.0 mol equivalent)
-
Stearyl Alcohol (1.2 mol equivalent)
-
p-Toluenesulfonic acid (p-TSA) (0.02 mol equivalent)
-
Toluene (B28343) (sufficient to fill Dean-Stark trap and cover reactants)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane (B92381) or Ethanol (for crystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
Charging Reactants: Add palmitic acid, stearyl alcohol, p-TSA, and a magnetic stir bar to the round-bottom flask.
-
Solvent Addition: Add toluene to the flask. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap as the denser layer, while toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected in the trap. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from hot hexane or ethanol.
-
Isolation: Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Protocol 2: Lipase-Catalyzed Synthesis
This protocol outlines a solvent-free enzymatic approach.
Materials:
-
Palmitic Acid (1.0 mol equivalent)
-
Stearyl Alcohol (1.0 mol equivalent)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, 2-5% by weight of total substrates)
Equipment:
-
Sealed reaction vessel (e.g., screw-cap vial or flask)
-
Incubator shaker or oil bath with magnetic stirring
-
Filtration setup to recover the enzyme
Procedure:
-
Charging Reactants: Combine palmitic acid and stearyl alcohol in the reaction vessel.
-
Melting: Heat the mixture to ~60-65 °C (just above the melting point of the reactants and product) to form a homogenous liquid.
-
Enzyme Addition: Add the immobilized lipase to the molten mixture.
-
Reaction: Maintain the temperature at 60-65 °C and stir the mixture in the sealed vessel for 24-48 hours. The reaction is typically conducted under vacuum to remove the water byproduct and shift the equilibrium.
-
Enzyme Recovery: After the reaction, melt the solid product mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and reused.
-
Purification: The product can be used as is, or further purified by crystallization if unreacted starting materials are present.
Data Presentation: Reaction Parameters
Optimizing reaction conditions is crucial for maximizing yield and purity. Table 2 summarizes key parameters for different synthesis approaches based on literature for long-chain esters.
| Parameter | Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification | Reference(s) |
| Catalyst | H2SO4, p-TSA, solid acids | Immobilized Lipases (e.g., Novozym 435) | |
| Catalyst Loading | 0.5-2.0 mol% | 2-10% (w/w of substrates) | |
| Molar Ratio (Alcohol:Acid) | 1.1:1 to 10:1 (Excess alcohol drives reaction) | 1:1 to 3:1 | |
| Temperature | 80-170 °C (depends on solvent) | 40-70 °C | |
| Reaction Time | 2-12 hours | 24-72 hours | |
| Key Advantage | Faster reaction rates | High selectivity, mild conditions, reusable catalyst | |
| Key Disadvantage | Harsh conditions, catalyst removal required | Slower reaction rates, higher catalyst cost |
Purification and Characterization
Purification: The primary method for purifying this compound is crystallization . This technique leverages the compound's defined melting point to separate it from unreacted starting materials and byproducts. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, hexane, or octanoic acid) and allowed to cool slowly. The pure this compound crystallizes out of the solution while impurities remain dissolved. Optimal conditions for similar esters have been reported at 0°C with a 4:1 solvent-to-product molar ratio.
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the formation of the ester linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1740 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.
Conclusion
The synthesis of this compound from palmitic acid and stearyl alcohol is a robust and well-understood process. While traditional acid-catalyzed esterification is efficient, enzymatic methods provide a sustainable alternative that is increasingly relevant in the pharmaceutical and cosmetic industries. The choice of methodology depends on the desired scale, purity requirements, and economic considerations. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and purify this compound for their specific applications.
References
Unveiling Stearyl Palmitate: A Technical Guide to its Natural Sources and Extraction from Lanolin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrences of stearyl palmitate, a valuable long-chain ester, with a primary focus on its extraction and purification from lanolin. This document provides a comprehensive overview of the methodologies involved, presenting quantitative data in structured tables and detailing experimental protocols for key procedures. Furthermore, visual representations of experimental workflows are included to facilitate a deeper understanding of the processes.
Natural Sources of this compound
This compound, the ester of stearyl alcohol and palmitic acid, is found in various natural sources. While it can be synthesized from vegetable-derived materials such as palm oil, it is also a constituent of animal-derived waxes.[1][2] One of the most notable natural sources of a complex mixture of wax esters, including this compound, is lanolin.[3][4]
Lanolin, also known as wool wax or wool grease, is a complex mixture of lipids secreted by the sebaceous glands of sheep.[4] It serves to protect their wool and skin from environmental factors. The intricate composition of lanolin makes it a rich source of various valuable compounds, including a significant percentage of wax esters.
Lanolin Composition: A Quantitative Overview
Lanolin is a complex natural product, and its exact composition can vary. However, it is primarily composed of a mixture of esters, with a smaller fraction of free alcohols and fatty acids. The table below summarizes the general composition of lanolin.
| Component | Percentage (%) |
| Wax Esters | ~97% |
| Free Fatty Alcohols | Small Fraction |
| Free Fatty Acids | Up to 8% |
| Sterols | Present |
Table 1: General Composition of Lanolin.
While detailed breakdowns of individual wax esters are not extensively documented, the fatty acid and alcohol composition of lanolin provides insight into the potential presence of this compound. Palmitic acid is one of the main fatty acids found in lanolin, and stearyl alcohol is also a known constituent. One study on crude lanolin found the content of free palmitic acid to range from 0.352 to 14.61 mg/g. It is important to note that this is the free acid, not the esterified form as this compound. The amount of this compound itself within the complex wax ester fraction is not well-quantified in publicly available literature.
Extraction of this compound from Lanolin: A Multi-Step Process
The extraction of this compound from lanolin is a multi-step process that begins with the saponification of the crude lanolin to separate the constituent fatty acids and alcohols. The unsaponifiable matter, which contains the desired wax esters and alcohols, is then subjected to further purification steps.
Saponification of Lanolin
Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and the salt of a carboxylic acid (soap). In the context of lanolin, this process breaks down the complex ester matrix.
Experimental Protocol: Saponification of Lanolin
This protocol is a generalized procedure based on common laboratory practices for lanolin saponification.
Materials:
-
Crude Lanolin
-
Ethanolic Potassium Hydroxide (KOH) solution (e.g., 10% w/v) or Ethanolic Sodium Hydroxide (NaOH) solution
-
Heptane (or other suitable non-polar solvent)
-
Distilled Water
-
Reflux apparatus
-
Separatory funnel
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve a known quantity of crude lanolin in warm ethanol.
-
Add the ethanolic KOH or NaOH solution to the flask. The molar ratio of alkali to lanolin should be sufficient to ensure complete saponification.
-
Assemble the reflux apparatus and heat the mixture to boiling with continuous stirring. Reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
After reflux, allow the mixture to cool.
-
Add warm water to the mixture to dissolve the soap formed.
-
Transfer the mixture to a separatory funnel for the extraction of the unsaponifiable matter.
Caption: Workflow for the saponification of lanolin.
Extraction of the Unsaponifiable Fraction
The unsaponifiable fraction of lanolin contains the mixture of lanolin alcohols and wax esters, including this compound. This fraction is separated from the water-soluble soaps by solvent extraction.
Experimental Protocol: Extraction of Unsaponifiables
Procedure:
-
To the saponified mixture in the separatory funnel, add a non-polar solvent such as heptane.
-
Shake the funnel vigorously to ensure thorough mixing of the aqueous and organic phases.
-
Allow the layers to separate. The upper organic layer will contain the unsaponifiable matter, while the lower aqueous layer will contain the soap.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer with distilled water several times to remove any remaining soap.
-
Collect the organic layer containing the unsaponifiable fraction.
-
Evaporate the solvent from the organic layer to obtain the crude unsaponifiable matter.
Purification of this compound
Fractional Crystallization: This technique separates compounds based on their different solubilities at a given temperature. By dissolving the unsaponifiable matter in a suitable solvent and gradually lowering the temperature, different components will crystallize out at different points, allowing for their separation. The choice of solvent and the cooling rate are critical parameters that would need to be optimized.
Column Chromatography: This is a powerful technique for separating individual components from a mixture. The unsaponifiable matter can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An appropriate solvent or solvent mixture (the mobile phase) is then used to elute the different components from the column at different rates, leading to their separation. The choice of stationary and mobile phases would be crucial for achieving good separation of the wax esters.
Further analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be required to identify and quantify the this compound in the collected fractions.
Analytical Methods for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like wax esters. After appropriate sample preparation, which may include derivatization, the components of the mixture are separated in the gas chromatograph and then identified based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of non-volatile compounds like this compound. A suitable column and mobile phase would need to be selected to achieve good separation of the wax esters in the unsaponifiable fraction.
Conclusion
Lanolin stands as a significant natural source of a complex array of wax esters, with this compound being a potential constituent. The extraction process, while involving multiple stages of saponification, solvent extraction, and purification, offers a pathway to isolate this valuable compound. Further research is required to establish optimized and detailed protocols for the specific isolation of this compound from the intricate mixture of lanolin's unsaponifiable fraction and to accurately quantify its concentration and extraction yields. The development of such protocols would be of great interest to researchers and professionals in the fields of drug development, cosmetics, and materials science.
References
An In-depth Technical Guide to the Solubility of Stearyl Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid with significant applications in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer. Its formulation and application are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility. While precise quantitative solubility data is not widely available in public literature, this guide consolidates the existing knowledge to aid researchers and professionals in their formulation and development endeavors.
Physicochemical Properties of this compound
This compound is a long-chain wax ester with the chemical formula C₃₄H₆₈O₂ and a molecular weight of approximately 508.9 g/mol .[1] It is a white to off-white, waxy solid at room temperature. Its large, nonpolar hydrocarbon chains dictate its solubility behavior, which is primarily governed by the "like dissolves like" principle.
Solubility of this compound in Organic Solvents
The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. Generally, it exhibits poor solubility in polar solvents and greater solubility in nonpolar organic solvents.
Qualitative and Semi-Quantitative Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various solvents.
| Solvent Classification | Solvent | Solubility | Notes |
| Polar Protic | Water | Insoluble (< 1 mg/mL at 21°C)[2] | The long hydrophobic chains prevent dissolution in water. |
| Methanol | Slightly Soluble[1][3] | The shortest chain alcohol, it is the most polar among the common organic solvents listed. | |
| Ethanol (B145695) | Sparingly soluble in cold, more soluble in hot alcohol[2] | Solubility increases significantly with temperature. | |
| Polar Aprotic | Acetone | Predicted to be less soluble than in ethanol and ethyl acetate | A ketone with moderate polarity. |
| Ethyl Acetate | Predicted to have the highest solubility among common polar aprotic and protic solvents | An ester with lower polarity than alcohols and acetone. | |
| Nonpolar | Chloroform | Freely Soluble | A common solvent for nonpolar to moderately polar organic compounds. |
| Ether | Freely Soluble | A nonpolar solvent effective for dissolving lipids and waxes. | |
| Oils | Soluble | This compound is readily incorporated into oil phases. |
Note: The predicted solubility order for fatty acid esters like this compound is: Ethyl Acetate > Ethanol > Acetone > Methanol.
Experimental Protocols for Determining Solubility
For researchers requiring precise solubility data for specific applications, the following experimental protocols provide standardized methods for determining the equilibrium solubility of this compound.
Isothermal Gravimetric Method
This method is a reliable approach to determine the equilibrium solubility of a solid in a liquid at a constant temperature.
Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g accuracy)
-
Sealed vials (e.g., screw-cap glass vials)
-
Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
-
Oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume or mass of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to reach equilibrium. For waxy solids, this may take 24-72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Filter the supernatant through the syringe filter directly into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
Record the exact mass of the collected filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound, or use a vacuum desiccator at room temperature.
-
Once the solvent has completely evaporated, re-weigh the vials. The difference in mass corresponds to the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or g/100g of solvent).
-
Polythermal (Dynamic) Method
This method is useful for determining the temperature at which a known concentration of a solute dissolves, allowing for the construction of a solubility curve over a range of temperatures.
Objective: To determine the dissolution temperature of various known concentrations of this compound in a specific organic solvent.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent of interest
-
Jacketed glass vessel with a stirrer
-
Circulating water bath with precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Prepare a series of sealed vials, each containing a precisely weighed amount of this compound and the organic solvent to create solutions of known concentrations.
-
-
Heating and Observation:
-
Place a vial in the jacketed vessel and begin stirring.
-
Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/min).
-
Visually observe the solution for the complete disappearance of the solid phase. The temperature at which the last crystal dissolves is recorded as the dissolution temperature for that concentration.
-
-
Data Analysis:
-
Repeat the measurement for each concentration.
-
Plot the concentration versus the dissolution temperature to generate a solubility curve.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound for formulation and research purposes.
Relationship Between Solvent Polarity and this compound Solubility
This diagram illustrates the general principle that the solubility of the nonpolar this compound is inversely related to the polarity of the solvent.
Conclusion
References
The Biological Role of Stearyl Palmitate in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl palmitate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is the ester of stearyl alcohol (a C18:0 alcohol) and palmitic acid (a C16:0 fatty acid).[1] While often considered biologically inert and primarily serving as a hydrophobic barrier, emerging research into lipid metabolism suggests more nuanced roles for such molecules. In mammals, wax esters are significant components of skin sebum and meibum, the secretion of the meibomian glands that prevents the evaporation of the eye's tear film.[2] This guide provides an in-depth technical overview of the core aspects of this compound's biological role in cellular metabolism, including its biosynthesis, degradation, and potential (though largely unexplored) signaling functions.
Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves the coordinated action of two key enzymes: fatty acyl-CoA reductase (FAR) and wax synthase (WS).[2][3]
Step 1: Reduction of Stearoyl-CoA to Stearyl Alcohol
The first committed step is the reduction of a fatty acyl-CoA, in this case, stearoyl-CoA, to its corresponding fatty alcohol, stearyl alcohol. This reaction is catalyzed by fatty acyl-CoA reductase (FAR). In mammals, two FAR isozymes, FAR1 and FAR2, have been identified, with differing substrate specificities and tissue distributions.[4] FAR1 exhibits a preference for saturated and unsaturated fatty acids of 16 or 18 carbons, making it a likely candidate for the synthesis of stearyl alcohol. The reaction requires NADPH as a cofactor.
Step 2: Esterification of Stearyl Alcohol and Palmitoyl-CoA
The final step is the esterification of the newly synthesized stearyl alcohol with a fatty acyl-CoA, palmitoyl-CoA, to form this compound. This reaction is catalyzed by a wax synthase (WS), also known as acyl-CoA:wax alcohol acyltransferase (AWAT). In mice, the enzyme AWAT2 has been shown to have a preference for medium- and long-chain acyl-CoAs and fatty alcohols.
Degradation of this compound
The catabolism of this compound involves the hydrolytic cleavage of the ester bond, releasing stearyl alcohol and palmitic acid. This reaction is catalyzed by lipases and carboxylesterases. While the specific lipases with the highest affinity for this compound in mammalian cells are not definitively characterized, it is known that enzymes that hydrolyze triglycerides also exhibit activity towards wax esters. The liberated stearyl alcohol and palmitic acid can then enter their respective metabolic pathways. Palmitic acid can be activated to palmitoyl-CoA and undergo β-oxidation to generate acetyl-CoA for energy production.
Quantitative Data
A comprehensive search of the existing scientific literature reveals a notable lack of quantitative data on the intracellular concentrations of this compound in various mammalian cell types and under different metabolic conditions. This represents a significant knowledge gap in the field of lipidomics. The available quantitative data primarily focuses on the precursor fatty acids, such as palmitic acid.
| Analyte | Cell/Tissue Type | Condition | Concentration Range | Reference |
| This compound | Various | - | Data not available in reviewed literature | - |
| Palmitic Acid | Human Plasma | Healthy | 2.5 - 9.7 mg/dL | |
| Palmitic Acid | Human Plasma | Type 2 Diabetes | 11.2 - 25.6 mg/dL |
Note: The data for palmitic acid is provided for context but should not be extrapolated to represent this compound concentrations. Further research is required to quantify the intracellular pools of this compound.
Potential Signaling Roles
Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in cellular metabolism. However, its precursor, palmitic acid, is a well-established signaling molecule with pleiotropic effects, particularly when present in excess.
High levels of palmitic acid are associated with the induction of endoplasmic reticulum (ER) stress, activation of inflammatory pathways (e.g., via Toll-like receptor 4), and the development of insulin (B600854) resistance. It is important to exercise caution when extrapolating these findings to this compound, as the esterification of palmitic acid into a wax ester significantly alters its chemical properties and may sequester it from direct interaction with signaling proteins.
A recent in-silico and in-vitro study has suggested that this compound may act as a multi-target inhibitor against breast cancer by inhibiting HER-2, MEK-1, and PARP-1 proteins. Further research is needed to validate these findings and elucidate the underlying mechanisms.
Experimental Protocols
Extraction and Quantification of this compound from Cultured Cells
This protocol provides a general workflow for the extraction and quantification of this compound from mammalian cell cultures.
6.1.1 Materials
-
Phosphate-buffered saline (PBS)
-
Methanol, HPLC grade
-
Chloroform (B151607), HPLC grade
-
Hexane (B92381), HPLC grade
-
Internal standard (e.g., deuterated this compound or another wax ester not present in the sample)
-
Solid-phase extraction (SPE) silica (B1680970) cartridges
-
Gas chromatograph-mass spectrometer (GC-MS)
6.1.2 Workflow
6.1.3 Detailed Methodology
-
Cell Culture and Harvest: Culture mammalian cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any residual medium. Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Lipid Extraction (Folch Method): Resuspend the cell pellet in a known volume of PBS. Add a 20-fold excess of chloroform:methanol (2:1, v/v). Add the internal standard at this stage. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at low speed to separate the phases. The lower chloroform phase contains the lipids.
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with hexane.
-
Load the chloroform extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove highly non-polar lipids.
-
Elute the wax ester fraction with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v). The optimal solvent system may need to be determined empirically.
-
-
Sample Preparation for GC-MS: Evaporate the eluted solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of hexane.
-
GC-MS Analysis: Inject an aliquot of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature program should be optimized to achieve good separation of the wax esters. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum (characteristic fragment ions). Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard.
Conclusion and Future Directions
This compound is a wax ester synthesized in the endoplasmic reticulum through the sequential action of fatty acyl-CoA reductase and wax synthase. Its degradation is mediated by lipases and carboxylesterases. While its role as a structural component of protective lipid barriers is established, its direct involvement in cellular signaling and the precise regulation of its metabolism remain largely unknown. The lack of quantitative data on its intracellular concentrations hinders a deeper understanding of its physiological significance. Future research should focus on:
-
Developing sensitive and specific methods for the routine quantification of this compound in various cell types and tissues.
-
Identifying the specific lipases responsible for this compound hydrolysis in mammalian cells.
-
Investigating potential signaling roles of this compound, distinct from its precursor, palmitic acid.
-
Elucidating the hormonal and transcriptional regulation of the enzymes involved in this compound metabolism.
A more comprehensive understanding of the cellular metabolism of this compound and other wax esters will provide valuable insights into lipid biology and may reveal novel therapeutic targets for diseases associated with dysregulated lipid metabolism.
References
- 1. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Properties and Melting Point of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its thermal behavior and melting point, are critical determinants of its functionality as an excipient, emollient, thickener, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its melting point and the methodologies used for its characterization.
Physicochemical Properties
This compound is a white, waxy solid at room temperature.[1] It is insoluble in water but soluble in organic solvents.[2]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | [1][2] |
| Molecular Weight | 508.90 g/mol | [2] |
| Appearance | White crystals or flakes | |
| Solubility | Insoluble in water |
Thermal Properties
The thermal behavior of this compound is crucial for its application in various formulations, influencing texture, stability, and release characteristics of active ingredients.
Melting Point
The melting point of this compound is a key parameter for its use in topical and oral formulations. It exhibits a relatively sharp melting range, which is characteristic of pure, long-chain esters.
Table 2: Melting Point of this compound
| Melting Point Range (°C) | Melting Point (°C) | Reference |
| 53.5 - 59.0 | - | |
| - | 57 | |
| 55.0 - 61.0 | 59 | |
| - | ~59 |
Heat of Fusion
Table 3: Heat of Fusion of Structurally Related Compounds
| Compound | Melting Point (°C) | Heat of Fusion (J/g) | Reference |
| Stearyl Alcohol | 59.3 | 248 | |
| Palm Triple Pressed Acid | 58.1 | 179 | |
| Lauric-Palmitic Acid Eutectic | 37.15 | 183.07 | |
| Palmitic-Stearic Acid Eutectic | ~55.0 | ~180 |
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. Specific experimental values for the specific heat capacity of this compound were not found in the surveyed literature.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. This compound is reported to have minimal thermal decomposition below 200°C. A safety data sheet indicates that thermal decomposition can produce a variety of products, including oxides of carbon and nitrogen.
Experimental Protocols
Accurate determination of the thermal properties of this compound relies on standardized experimental protocols.
Melting Point Determination
Two primary methods are widely accepted for determining the melting range of waxes and similar substances:
-
USP <741> Melting Range or Temperature: This method involves packing the powdered substance into a capillary tube and heating it in a controlled manner. The melting range is defined as the temperature range over which the substance is observed to melt. For waxy substances (Class II), the material is cooled and charged into the capillary tube without previous powdering, dried under vacuum, and then heated at a controlled rate.
-
ASTM D87 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve): This method determines the melting point by observing the cooling curve of the molten wax. A plateau in the cooling curve indicates the melting point, where the heat of fusion is released.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for characterizing the thermal transitions of materials.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, heat of fusion, and specific heat capacity.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of material.
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The melting point is determined from the onset or peak of the endothermic melting peak on the DSC thermogram.
-
The heat of fusion is calculated from the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability and decomposition profile of this compound.
-
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.
-
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperature at which decomposition begins and the mass loss at different temperatures.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
This technical guide has summarized the key thermal properties of this compound and the standard methodologies for their determination. The melting point of this compound is well-defined, making it a reliable excipient in formulations where thermal behavior is critical. While specific experimental data for heat of fusion and specific heat capacity are not widely published for this compound itself, the data from analogous compounds provide a useful reference for formulation scientists. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reproducible characterization of this important pharmaceutical and cosmetic ingredient. Further research to determine the specific heat of fusion and specific heat capacity of this compound would be beneficial for more precise thermal modeling and formulation design.
References
stearyl palmitate physical appearance and description
An In-depth Technical Guide to Stearyl Palmitate
Introduction
This compound (CAS 2598-99-4), also known by its IUPAC name octadecyl hexadecanoate, is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It belongs to the class of long-chain fatty acid esters, which are major components of various natural waxes.[1][3] Due to its specific physical and chemical properties, this compound is a versatile compound utilized in a range of industrial applications, most notably in the cosmetics and personal care industries.[4] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a waxy solid at room temperature, typically appearing as white to yellowish crystals, flakes, or pellets with a faint, characteristic odor. It is insoluble in water but soluble in various organic solvents, particularly when warmed.
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to yellowish crystals, flakes, or pellets | |
| Odor | Faint or practically odorless | |
| Melting Point | 53.5–59.0 °C (128.3–138.2 °F) | |
| Boiling Point | ~528.4 °C (estimated) | |
| Specific Gravity | ~0.85 g/mL at 20 °C | |
| Solubility | Insoluble in water; Soluble in oils, chloroform, and methanol (B129727) when warmed. | |
| HLB Value | 10 | |
| CAS Number | 2598-99-4 |
Synthesis of this compound
This compound is commercially produced through the direct esterification of stearyl alcohol with palmitic acid. This reaction involves the condensation of the carboxylic acid group of palmitic acid and the hydroxyl group of stearyl alcohol, forming an ester linkage and releasing a molecule of water. The reaction is typically catalyzed by an acid and driven by heat.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, designed for a professional laboratory setting.
Synthesis Protocol: Direct Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of stearyl alcohol and palmitic acid.
-
Solvent and Catalyst Addition: Add toluene (B28343) as an azeotropic solvent to facilitate water removal. Add a catalytic amount (e.g., 0.5% by weight of reactants) of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone (B3395972) to yield a pure, waxy solid.
-
Characterization Protocols
GC-MS is used to confirm the purity and identify the structure of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Hewlett-Packard HP 5890A GC with a mass selective detector).
-
Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT fused-silica, 15 m x 0.25 mm, 0.10 µm film thickness) is suitable for analyzing high molecular weight wax esters.
-
Sample Preparation: Dissolve a small amount of the sample (0.1–1.0 mg/mL) in hexane (B92381) or toluene.
-
GC Conditions:
-
Injector Temperature: 390 °C.
-
Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detector Temperature: 390 °C.
-
Mass Range: Scan from m/z 50 to 920.
-
-
Expected Results: The mass spectrum should show characteristic fragment ions corresponding to the fatty acid and alcohol moieties. For this compound, key fragments would include ions related to palmitic acid ([R¹COO]⁺) and the stearyl group ([R²]⁺).
¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Expected Chemical Shifts (δ):
-
~0.88 ppm (triplet): Terminal methyl groups (-CH₃) of both the stearyl and palmitoyl (B13399708) chains.
-
~1.25 ppm (broad multiplet): Methylene (B1212753) protons of the long aliphatic chains (-(CH₂)n-).
-
~1.62 ppm (multiplet): β-Methylene protons to the carbonyl group (-CH₂-CH₂-COO-).
-
~2.28 ppm (triplet): α-Methylene protons to the carbonyl group (-CH₂-COO-).
-
~4.05 ppm (triplet): Methylene protons of the stearyl group attached to the ester oxygen (-O-CH₂-).
-
-
-
¹³C NMR Analysis:
-
Expected Chemical Shifts (δ):
-
~174 ppm: Carbonyl carbon of the ester group (C=O).
-
~64 ppm: Methylene carbon of the stearyl group attached to the ester oxygen (-O-CH₂-).
-
~14-34 ppm: A series of peaks corresponding to the methylene and methyl carbons of the aliphatic chains.
-
-
FTIR is used to identify the key functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, the sample can be analyzed as a melt.
-
Data Acquisition: Record the spectrum typically in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Absorption Bands:
-
~2918 and 2849 cm⁻¹: Strong C-H stretching vibrations of the methylene groups.
-
~1735 cm⁻¹: Strong C=O stretching vibration, characteristic of the ester functional group.
-
~1465 cm⁻¹: C-H bending vibrations.
-
~1175 cm⁻¹: C-O stretching vibration of the ester group.
-
DSC provides a precise measurement of the melting point and other thermal transitions.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions:
-
Temperature Program: Heat the sample to 80 °C to erase its thermal history. Cool the sample at a controlled rate (e.g., 10 °C/min) to -50 °C and hold for 5 minutes to ensure complete crystallization. Then, heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to 80 °C.
-
Atmosphere: Purge with an inert gas like nitrogen.
-
-
Data Analysis: The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm. The onset and completion temperatures of melting can also be recorded.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized this compound sample.
References
Methodological & Application
Application Note: Analytical Methods for the Identification and Quantification of Stearyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl palmitate is a wax ester formed from the condensation of stearyl alcohol and palmitic acid.[1][2] It is widely used in pharmaceutical formulations as an excipient, and in the cosmetics industry as an emollient, thickener, and stabilizer in creams, lotions, and other personal care products.[3][4][5] Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in raw materials and finished products. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Octadecyl hexadecanoate | |
| CAS Number | 2598-99-4 | |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White crystals or flakes | |
| Melting Point | 55-61 °C | |
| Solubility | Insoluble in water |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its high molecular weight and low volatility, direct analysis of intact this compound by GC-MS is challenging. A common and effective approach is the indirect analysis through the quantification of its constituent fatty acid (palmitic acid) and fatty alcohol (stearyl alcohol) after hydrolysis and derivatization. The fatty acid is typically converted to its more volatile methyl ester (FAME).
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound via its constituent fatty acid.
Protocol: Hydrolysis and Derivatization for GC-MS Analysis
1. Sample Preparation and Hydrolysis: a. Accurately weigh approximately 10-20 mg of the this compound-containing sample into a screw-capped glass tube. b. Add 2 mL of 0.5 M methanolic potassium hydroxide. c. Add an internal standard solution (e.g., heptadecanoic acid) for quantification. d. Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the ester bond. e. Cool the tube to room temperature.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the cooled solution, add 2 mL of 14% boron trifluoride (BF3) in methanol (B129727). b. Cap the tube and heat at 80°C for 30 minutes. This step converts the free palmitic acid to methyl palmitate. c. Cool the tube to room temperature.
3. Extraction: a. Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution to the tube. b. Vortex vigorously for 1 minute and then centrifuge to separate the layers. c. Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial for GC-MS analysis.
GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temp. | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| MS System | Agilent 5973 or equivalent single quadrupole |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temp. | 230°C |
| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
SIM Ions for Methyl Palmitate: m/z 270 (M+), 239, 227, 143, 87, 74.
Quantitative Data (Reference)
The following data is based on validated methods for fatty acid analysis and can be used as a reference for expected performance.
| Parameter | Methyl Palmitate | Methyl Stearate | Reference |
| LOD | 11.94 ng/mL | 11.90 ng/mL | |
| LOQ | ~0.05 µg/g | ~0.07 µg/g | |
| Linearity Range | 0.50–10.00 µg/mL | 1.00–20.00 µg/mL | |
| Recovery | 95.25% - 100.29% | 95.25% - 100.29% | |
| RSD | < 7.16% | < 7.16% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the direct analysis of intact this compound, particularly in complex matrices like creams and ointments. A reversed-phase method with UV or Charged Aerosol Detection (CAD) is typically employed. The following protocol is adapted from methods for similar lipidic esters.
Protocol: HPLC Analysis of this compound
1. Standard and Sample Preparation: a. Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like isopropanol (B130326) or a mixture of acetonitrile (B52724) and methanol to make a 1 mg/mL stock solution. b. Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples. c. Sample Preparation (for a cream/ointment): i. Accurately weigh a sample amount equivalent to approximately 5-10 mg of this compound into a beaker. ii. Add 20 mL of a suitable extraction solvent (e.g., isopropanol or warm hexane) and heat gently (e.g., in a 60°C water bath) with stirring to dissolve the lipid components. iii. Cool the solution to room temperature. The matrix components may precipitate. iv. Transfer the solution to a 25 mL volumetric flask and dilute to volume with the extraction solvent. v. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance or equivalent |
| Column | C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm (for low wavelength detection) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for better sensitivity |
Quantitative Data (Reference for Palmitate Esters)
The following data is based on validated HPLC methods for other palmitate esters (e.g., retinyl palmitate, ascorbyl palmitate) and provides an estimate of expected performance.
| Parameter | Retinyl Palmitate | Ascorbyl Palmitate |
| LOD | 0.43 mg/100 mL | 2.30 µg/mL |
| LOQ | 1.31 mg/100 mL | 6.96 µg/mL |
| Linearity Range | 2 - 10 mg/100 mL | 9 - 24 µg/mL |
| Recovery | 100.4% - 101.3% | ~101.4% |
| RSD | < 1.68% | < 2.98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural identification of this compound. It provides detailed information about the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
Protocol: NMR Characterization of this compound
1. Sample Preparation: a. Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). b. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
Expected Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester Methylene (-O-CH₂ -CH₂-) | ~4.05 (triplet) | ~64.4 |
| Alpha-carbonyl Methylene (-CH₂ -COO-) | ~2.28 (triplet) | ~34.4 |
| Acyl Chain Methylenes (-(CH₂ )n-) | ~1.25 (multiplet) | ~22.7 - 31.9 |
| Terminal Methyls (-CH₂-CH₃ ) | ~0.88 (triplet) | ~14.1 |
| Carbonyl Carbon (-C =O) | - | ~173.9 |
Metabolic Fate of this compound Components
Upon ingestion and hydrolysis, this compound is broken down into stearic acid and palmitic acid. These fatty acids are key metabolic intermediates. The diagram below illustrates their primary metabolic pathways.
Caption: Metabolic pathways of stearic and palmitic acid, the constituent components of this compound.
References
Application Note: Analysis of Stearyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of stearyl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a wax ester, finds applications in various industries, including pharmaceuticals, cosmetics, and food. Accurate and reliable quantification of this compound is crucial for quality control and formulation development. This document provides a detailed experimental workflow, instrument parameters, and expected results for the sensitive and selective analysis of this compound. The methodology described herein is suitable for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
This compound (C34H68O2) is an ester of stearyl alcohol and palmitic acid.[1] It is a white, crystalline solid or flake-like substance.[1] Due to its lubricating and emulsifying properties, it is widely used as an excipient in pharmaceutical formulations, a thickening agent in cosmetics, and a coating agent in the food industry. The analysis of this compound is essential to ensure product quality, stability, and to understand its pharmacokinetic and pharmacodynamic properties in drug delivery systems.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The high chromatographic resolution of GC combined with the sensitive and selective detection of MS makes it an ideal method for the analysis of long-chain esters like this compound. This application note provides a validated protocol for the GC-MS analysis of this compound, including sample preparation, instrumental conditions, and data analysis.
Experimental Protocols
Sample Preparation
Given that this compound is a long-chain ester, direct analysis is often possible without derivatization. However, in complex matrices or for trace-level analysis, a derivatization step to form more volatile or thermally stable derivatives of potential related impurities like free fatty acids may be necessary. For the direct analysis of this compound, a simple dissolution in a suitable organic solvent is sufficient.
Materials:
-
This compound standard
-
Iso-octane (or other suitable high-purity solvent like hexane (B92381) or dichloromethane)
-
Vortex mixer
-
Autosampler vials with inserts
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in iso-octane at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk material or simple formulations, dissolve a known weight of the sample in iso-octane to achieve a concentration within the calibration range. For complex matrices, an extraction step may be required.
-
Final Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis. An injection volume of 1 µL is recommended.[2]
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound. These can be adapted based on the specific instrumentation available.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 7000D MS/MS or equivalent |
| GC Column | DB-5MS Ultra Inert, 20 m x 0.18 mm x 0.18 µm, or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 100°C for 2 minutes, ramp at 10 °C/minute to 320 °C, and hold for 25 minutes.[2] |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis of this compound can be achieved by monitoring characteristic ions in SIM mode for enhanced sensitivity and selectivity. The molecular weight of this compound is 508.9 g/mol .[1]
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Source/Comment |
| Molecular Weight | 508.9 g/mol | |
| Kovats Retention Index | 3546.52 (Standard non-polar) | |
| Expected Retention Time | Dependent on the specific GC column and conditions, but will be at the higher end of the chromatogram due to its high boiling point. | Inferred from general chromatographic principles for long-chain esters. |
| Characteristic Fragment Ions (m/z) | 257, 57, 55, 43, 41 | The ion at m/z 257 corresponds to the palmitic acid acylium ion [CH3(CH2)14CO]+. Other fragments are characteristic of long alkyl chains. |
| Quantification Ion | m/z 257 | Recommended for its specificity and intensity. |
| Qualifier Ions | m/z 57, 55 | To confirm the identity of the peak. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Fragmentation Pathway
The fragmentation of long-chain esters in EI-MS is characterized by cleavage at specific bonds. The following diagram illustrates the logical fragmentation pattern of this compound.
Caption: Fragmentation of this compound in EI-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard GC-MS instrumentation. The provided experimental parameters and expected fragmentation data will aid researchers in method development and data interpretation. This method is suitable for a range of applications, from quality control of raw materials to the analysis of final product formulations in the pharmaceutical, cosmetic, and food industries.
References
Stearyl Palmitate: Application Notes and Protocols for its Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester formed from stearyl alcohol and palmitic acid, serves as a valuable analytical standard in various scientific disciplines, particularly in lipidomics, materials science, and the quality control of pharmaceuticals, cosmetics, and food products. Its high purity, stability, and well-defined chemical properties make it an excellent calibrant and internal standard for chromatographic and spectroscopic techniques. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.
Physicochemical Properties and Specifications
This compound is a white, waxy solid at room temperature. Its utility as an analytical standard is underpinned by its well-characterized physical and chemical properties. High-purity this compound is commercially available as a certified reference material.
| Property | Value | Source |
| Chemical Formula | C₃₄H₆₈O₂ | [1][2][3] |
| Molecular Weight | 508.90 g/mol | [1][2] |
| CAS Number | 2598-99-4 | |
| Appearance | White crystals or flakes | |
| Purity (by GC) | ≥98.0% | |
| Melting Point | 55-61 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform (B151607) (50 mg/mL), isopropanol, and hexane (B92381). | |
| Storage | 2-8°C in a tightly sealed container, protected from light. |
Applications in Analytical Chemistry
This compound is primarily utilized as a standard in the following analytical applications:
-
Quantitative Analysis by Chromatography: It serves as an external standard for the quantification of other wax esters and long-chain lipids in various matrices. By preparing a series of standard solutions of known concentrations, a calibration curve can be generated to determine the concentration of the analyte in an unknown sample.
-
Internal Standard: In complex biological or chemical matrices, this compound can be used as an internal standard to correct for variations in sample preparation and instrument response. An internal standard is a compound of known concentration that is added to both the calibration standards and the unknown samples.
-
Method Development and Validation: It is employed to develop and validate analytical methods for lipid analysis, including assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
-
System Suitability Testing: this compound can be used to verify the performance of a chromatographic system before running a sequence of samples, ensuring that the system is operating within acceptable parameters.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as an analytical standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Quantitative Analysis of Wax Esters by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes the use of this compound as an external standard for the quantification of wax esters.
1. Materials and Reagents:
-
This compound analytical standard (≥98.0% purity)
-
Hexane (HPLC grade) or another suitable organic solvent
-
Volumetric flasks and pipettes
-
GC vials with inserts
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the standard in hexane and make up the volume to the mark. This can be facilitated by gentle warming and sonication.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with hexane to obtain concentrations in the desired range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
3. Sample Preparation:
-
Dissolve the sample containing the wax ester analytes in hexane to a known concentration. The concentration should be adjusted so that the analyte peaks fall within the linear range of the calibration curve.
-
If necessary, perform a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
4. GC-FID Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 320°C |
| Detector Temperature | 340°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
5. Data Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve equation.
Protocol 2: Quantitative Analysis of Non-Volatile Lipids by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This protocol details the use of this compound as an external standard for the quantification of non-volatile or semi-volatile lipids that lack a UV chromophore.
1. Materials and Reagents:
-
This compound analytical standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials with inserts
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve a concentration range suitable for ELSD detection (e.g., 10, 50, 100, 250, 500 µg/mL).
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of chloroform and methanol, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC-ELSD Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 0-5 min: 100% A; 5-20 min: linear gradient to 100% B; 20-25 min: 100% B; 25.1-30 min: return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temperature | 40°C |
| ELSD Evaporator Temperature | 60°C |
| ELSD Gas Flow (Nitrogen) | 1.5 L/min |
5. Data Analysis:
-
The response of an ELSD is often non-linear. Therefore, a plot of the logarithm of the peak area versus the logarithm of the concentration is typically used to generate a linear calibration curve.
-
Construct the calibration curve and perform a linear regression to obtain the equation and correlation coefficient.
-
Inject the prepared sample and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the logarithmic calibration curve.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a sample using this compound as an external standard.
Caption: Workflow for quantitative analysis using this compound as an external standard.
Conclusion
This compound is a reliable and versatile analytical standard for the quantification of wax esters and other non-polar lipids. Its high purity and well-defined properties enable the development of robust and accurate analytical methods using techniques such as GC-FID and HPLC-ELSD. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound as a standard in their analytical workflows. Adherence to proper standard preparation and instrument calibration procedures is paramount for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for Stearyl Palmitate in Skin Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid commonly utilized in cosmetic and pharmaceutical formulations as an emollient, thickener, and emulsion stabilizer.[1][2] Its lipophilic nature and interaction with the stratum corneum lipids suggest its potential to modulate the skin's barrier function. These application notes provide detailed protocols for investigating the effects of this compound on skin permeability using in vitro models, particularly the Franz diffusion cell system. The information herein is designed to guide researchers in assessing this compound's role as a potential permeation enhancer and its impact on the bioavailability of topically applied active pharmaceutical ingredients (APIs).
Key Characteristics of this compound
-
Chemical Name: Octadecyl hexadecanoate
-
Molecular Formula: C34H68O2
-
Appearance: White to yellowish pellets or flakes with a faint odor.
-
Properties in Formulations: Effective thickener, emollient, emulsion stabilizer, and film former. It can also reduce the greasy feel of oil-based systems.
Experimental Protocols
In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
The Franz diffusion cell is a widely accepted in vitro model for assessing the dermal absorption and permeation of topical formulations.
Materials and Equipment:
-
Franz diffusion cells (jacketed for temperature control)
-
Human or porcine skin membranes (full-thickness or dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline [PBS], pH 7.4, potentially with a solubilizing agent for poorly water-soluble APIs)
-
Formulation containing this compound and the active pharmaceutical ingredient (API)
-
Control formulation (without this compound)
-
Magnetic stir bars and stir plate
-
Water bath with circulator set to 32°C
-
Syringes and needles for sampling
-
Validated analytical method for the API (e.g., HPLC)
-
Parafilm or other suitable covering for the donor chamber
Experimental Workflow Diagram:
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Detailed Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections appropriately sized for the Franz diffusion cells.
-
If using dermatomed skin, set a dermatome to the desired thickness (e.g., 200-400 µm) to obtain split-thickness skin.
-
-
Franz Diffusion Cell Setup:
-
Degas the receptor solution prior to use to prevent bubble formation under the membrane.
-
Place a magnetic stir bar into the receptor chamber of each Franz cell.
-
Fill the receptor chamber with the degassed receptor solution, ensuring the volume is known and the fluid is level with the top of the chamber to avoid trapped air.
-
Carefully mount the prepared skin membrane onto the receptor chamber, with the stratum corneum facing upwards.
-
Secure the donor chamber on top of the skin and clamp the two chambers together.
-
Place the assembled cells in a water bath with a circulating pump to maintain the skin surface temperature at 32°C.
-
-
Dosing and Sampling:
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (with or without this compound) evenly onto the skin surface in the donor chamber.
-
Cover the donor chamber opening with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated analytical method.
-
At the end of the experiment, dismantle the cells, wash the skin surface to remove any unabsorbed formulation, and, if required, extract the API from the skin layers (epidermis and dermis) to determine drug retention.
-
Data Presentation
Quantitative data from skin permeation studies should be clearly summarized to facilitate comparison between formulations. The key parameters to calculate are the steady-state flux (Jss) and the permeability coefficient (Kp).
Table 1: Illustrative Permeation Parameters of a Model Drug with and without this compound.
(Note: The following data is illustrative and based on the observed effects of similar fatty acid esters like isopropyl palmitate. Actual results will vary depending on the API, formulation, and experimental conditions.)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER)* |
| Control (API in base vehicle) | 1.5 ± 0.3 | 0.75 ± 0.15 | 1.0 |
| Formulation with 2% this compound | 3.2 ± 0.5 | 1.60 ± 0.25 | 2.1 |
| Formulation with 5% this compound | 5.8 ± 0.7 | 2.90 ± 0.35 | 3.9 |
| Formulation with 10% this compound | 8.1 ± 1.1 | 4.05 ± 0.55 | 5.4 |
*Enhancement Ratio (ER) = Jss of formulation with enhancer / Jss of control formulation.
Mechanism of Action and Signaling Pathways
This compound is hypothesized to enhance skin permeation primarily through its interaction with the lipid matrix of the stratum corneum. Fatty acids and their esters can increase the fluidity of the intercellular lipid bilayers, creating a more permeable pathway for drug molecules.
Logical Flow of this compound's Effect on the Skin Barrier:
Caption: Logical flow of this compound's effect on the skin barrier.
While this compound itself is not known to directly trigger specific signaling pathways, its role in maintaining or altering the lipid barrier is crucial. A compromised skin barrier can lead to the activation of inflammatory signaling pathways. By potentially fluidizing the lipid matrix, high concentrations of this compound could transiently disrupt the barrier, while in other contexts, as an emollient, it contributes to barrier integrity. Disruption of the barrier allows for the penetration of external triggers, leading to the release of pro-inflammatory cytokines by keratinocytes.
General Signaling Pathways in Skin Barrier Disruption:
Caption: General signaling pathways activated by skin barrier disruption.
A key pathway in maintaining the physical skin barrier involves the protein CARD14, which can regulate barrier function through stimulating MYC. Alterations in the lipid environment could potentially influence such homeostatic signaling.
Conclusion
The protocols and information provided offer a comprehensive framework for investigating the role of this compound in skin permeability. By employing standardized in vitro methodologies like the Franz diffusion cell assay, researchers can generate reliable data to characterize its effects on the skin barrier and its potential as a permeation enhancer. Understanding these properties is essential for the rational design of effective and safe topical and transdermal drug delivery systems.
References
Stearyl Palmitate: Application Notes and Protocols for Use as a Pharmaceutical Lubricant in Solid Dosage Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a long-chain fatty acid ester, presents a potential alternative to commonly used lubricants in pharmaceutical tablet manufacturing, such as magnesium stearate (B1226849).[1] Lubricants are critical excipients that reduce the friction between the tablet surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[2][3] However, traditional hydrophobic lubricants can sometimes negatively impact tablet properties, leading to decreased hardness and extended disintegration times.[4][5] These application notes provide a comprehensive overview of the potential applications of this compound as a lubricant and detail the necessary protocols for its evaluation.
This compound's chemical structure, an ester of stearyl alcohol and palmitic acid, suggests it would function as a hydrophobic, boundary lubricant. Its performance is anticipated to be influenced by its physical properties, such as particle size and surface area. As a novel lubricant, its effects on tablet hardness, friability, disintegration, and dissolution must be thoroughly characterized to determine its suitability for various formulations.
Potential Applications and Advantages
The primary application of this compound in pharmaceutical formulations is as a lubricant in the manufacturing of solid dosage forms, particularly tablets and capsules.
Potential advantages over traditional lubricants may include:
-
Reduced Impact on Tablet Hardness: Some fatty acid esters have been shown to have less of a negative impact on tablet tensile strength compared to magnesium stearate.
-
Improved Disintegration and Dissolution: As a different molecular entity, this compound may not form the same hydrophobic film around granules as magnesium stearate, potentially leading to faster tablet disintegration and drug dissolution.
-
Alternative for Incompatible Formulations: It could serve as a viable alternative in formulations where magnesium stearate is chemically incompatible with the active pharmaceutical ingredient (API).
Experimental Protocols for Evaluation
A systematic evaluation is crucial to qualify this compound as a pharmaceutical lubricant. The following protocols outline the standard tests required.
Protocol 1: Evaluation of Powder Flow Properties
Objective: To assess the effect of this compound on the flowability of a powder blend.
Materials:
-
Active Pharmaceutical Ingredient (API) and other excipients (e.g., filler, binder, disintegrant)
-
This compound (test lubricant)
-
Magnesium Stearate (control lubricant)
-
Sieves (#60 mesh)
-
V-blender or equivalent
-
Powder flow tester (for angle of repose, Carr's Index, and Hausner Ratio)
Procedure:
-
Sieving: Pass all powders through a #60 mesh sieve to ensure uniformity.
-
Blending:
-
Prepare a base blend of the API and all excipients except the lubricant. Mix for 15 minutes in a V-blender.
-
Divide the base blend into portions. Keep one portion as a non-lubricated control.
-
To the other portions, add varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/w).
-
Prepare a control blend with a standard concentration of magnesium stearate (e.g., 0.5% w/w).
-
Blend each lubricated formulation for a specified time (e.g., 3-5 minutes).
-
-
Powder Flow Characterization:
-
Angle of Repose: Determine the angle of repose using the fixed funnel method.
-
Bulk and Tapped Density: Measure the bulk and tapped densities of each blend using a graduated cylinder and a tapped density tester.
-
Carr's Index and Hausner Ratio: Calculate these values from the bulk and tapped densities to predict flowability.
-
Protocol 2: Tablet Compression and Physical Characterization
Objective: To compress tablets from the lubricated blends and evaluate their physical properties.
Materials:
-
Lubricated powder blends from Protocol 1
-
Tablet press (single-punch or rotary) with appropriate tooling
-
Tablet hardness tester
-
Friability tester
-
Calipers and balance
Procedure:
-
Tablet Compression:
-
Compress tablets of a target weight and hardness from each blend. Record the compression force required.
-
-
Physical Testing (n=10-20 tablets per batch):
-
Weight Variation: Weigh 20 individual tablets and calculate the average weight and percent deviation.
-
Hardness (Crushing Strength): Measure the force required to break the tablets.
-
Thickness and Diameter: Measure the dimensions of the tablets.
-
Friability: Subject a known weight of tablets to tumbling in a friabilator and calculate the percentage of weight loss.
-
Protocol 3: Evaluation of Lubricant Efficiency and Tablet Performance
Objective: To determine the lubrication efficiency of this compound and its impact on tablet disintegration and dissolution.
Materials:
-
Compressed tablets from Protocol 2
-
Instrumented tablet press (for ejection force measurement)
-
Disintegration tester
-
Dissolution apparatus (USP Apparatus 1 or 2)
-
Spectrophotometer or HPLC for drug analysis
Procedure:
-
Ejection Force Measurement:
-
If using an instrumented press, record the force required to eject the tablet from the die. This is a direct measure of lubricant efficiency.
-
-
Disintegration Test:
-
Place tablets in the disintegration apparatus with the specified medium (e.g., purified water or buffer at 37°C) and record the time for complete disintegration.
-
-
Dissolution Test:
-
Perform dissolution testing according to the specified monograph for the API.
-
Collect samples at predetermined time points and analyze for drug content to generate a dissolution profile.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different lubricant concentrations and the control.
Table 1: Powder Flow Properties
| Lubricant | Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| None | 0 | 45 ± 2 | 25 ± 2 | 1.33 ± 0.03 |
| This compound | 0.25 | 42 ± 1 | 22 ± 1 | 1.28 ± 0.02 |
| This compound | 0.5 | 38 ± 2 | 18 ± 2 | 1.22 ± 0.03 |
| This compound | 1.0 | 35 ± 1 | 15 ± 1 | 1.18 ± 0.02 |
| This compound | 2.0 | 34 ± 2 | 14 ± 2 | 1.16 ± 0.03 |
| Magnesium Stearate | 0.5 | 36 ± 1 | 16 ± 1 | 1.19 ± 0.02 |
Table 2: Tablet Physical Properties
| Lubricant | Concentration (% w/w) | Hardness (N) | Friability (%) | Disintegration Time (min) | Ejection Force (N) |
| This compound | 0.25 | 95 ± 8 | < 0.5 | 4.5 ± 0.5 | 150 ± 20 |
| This compound | 0.5 | 90 ± 7 | < 0.5 | 5.0 ± 0.8 | 120 ± 15 |
| This compound | 1.0 | 85 ± 6 | < 0.4 | 5.8 ± 1.0 | 90 ± 10 |
| This compound | 2.0 | 78 ± 9 | < 0.4 | 6.5 ± 1.2 | 85 ± 12 |
| Magnesium Stearate | 0.5 | 80 ± 5 | < 0.6 | 7.0 ± 1.5 | 80 ± 10 |
Note: The data presented in these tables are illustrative examples based on typical lubricant performance and should be replaced with actual experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for evaluating a new pharmaceutical lubricant like this compound.
Mechanism of Boundary Lubrication
This diagram illustrates the theoretical mechanism of how a boundary lubricant like this compound functions.
Conclusion
This compound holds promise as an alternative lubricant in pharmaceutical formulations. Its efficacy and impact on final product quality must be rigorously evaluated using standardized protocols. The methodologies and data presentation formats outlined in these notes provide a framework for researchers to systematically investigate its potential, optimize its concentration, and determine its suitability for specific drug products. This systematic approach is essential for any new excipient to ensure the final dosage form meets all quality and performance standards.
References
Stearyl Palmitate: A Multi-Targeted Agent in Breast Cancer Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a naturally occurring ester of stearyl alcohol and palmitic acid, has emerged as a molecule of interest in breast cancer research. Recent studies have highlighted its potential as a multi-targeted agent with selective cytotoxicity against breast cancer cells. This document provides an overview of the current understanding of this compound's role in breast cancer, including its mechanism of action, and offers detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
In-silico screening of a vast library of phytochemicals identified this compound as a potential inhibitor of several key proteins implicated in breast cancer progression: Human Epidermal Growth Factor Receptor 2 (HER-2), Mitogen-activated protein kinase kinase 1 (MEK-1), and Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2] Molecular dynamics simulations have further corroborated its potential as a multi-target inhibitor.[1][2]
Experimental evidence suggests that this compound's anti-cancer activity is mediated through the induction of apoptosis in breast cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells and is a primary target for many chemotherapeutic agents.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 Value |
| MCF-7 | Human breast adenocarcinoma (cancerous) | 40 µM |
| L929 | Mouse fibroblast (non-cancerous) | >1000 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in a Zebrafish Model
| Treatment Group | Dosage | Tumor Size Reduction |
| This compound | IC50 concentration (40 µM) | 2-fold |
| This compound | Double the IC50 concentration (80 µM) | 4-fold |
Signaling Pathway
The proposed mechanism of this compound involves the simultaneous inhibition of three critical signaling pathways in breast cancer.
Caption: Proposed multi-target inhibitory action of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer (MCF-7) and non-cancerous (L929) cell lines.
Materials:
-
MCF-7 and L929 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and L929 cells in separate 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration (40 µM) for 48 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Caption: Workflow for apoptosis analysis by flow cytometry.
In Vivo Tumor Xenograft Model (Zebrafish)
This protocol outlines a method for evaluating the in vivo anti-tumor efficacy of this compound using a zebrafish xenograft model.
Materials:
-
MCF-7 cells labeled with a fluorescent marker (e.g., DiI)
-
Zebrafish embryos (2 days post-fertilization)
-
This compound solution
-
Microinjection system
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Label MCF-7 cells with a fluorescent dye according to the manufacturer's protocol.
-
Microinjection: Microinject approximately 200 fluorescently labeled MCF-7 cells into the yolk sac of 2-day old zebrafish embryos.
-
Treatment: After injection, transfer the embryos to a multi-well plate and expose them to different concentrations of this compound (e.g., 40 µM and 80 µM) in the embryo medium. Include a control group with no treatment.
-
Tumor Growth Monitoring: Monitor tumor growth and metastasis daily for up to 3 days post-injection using a fluorescence microscope.
-
Data Analysis: Quantify the tumor size by measuring the fluorescent area at the injection site. Compare the tumor size in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Conclusion
This compound demonstrates significant potential as a selective and multi-targeted anti-cancer agent for breast cancer. Its ability to induce apoptosis and inhibit key signaling pathways warrants further investigation. The protocols provided herein offer a framework for researchers to explore the therapeutic utility of this compound and similar compounds in breast cancer drug discovery and development.
References
Synthesis of Stearyl Palmitate via Fischer Esterification: An Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of stearyl palmitate, a wax ester with significant applications in the pharmaceutical and cosmetic industries. The synthesis is achieved through Fischer esterification of palmitic acid and stearyl alcohol, utilizing an acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure for synthesis and purification, and methods for characterization of the final product. All quantitative data is summarized in structured tables, and a visual representation of the experimental workflow is provided.
Introduction
This compound (octadecyl hexadecanoate) is a saturated wax ester formed from the condensation of palmitic acid and stearyl alcohol.[1][2] Its waxy nature, high melting point, and emollient properties make it a valuable ingredient in various formulations, including creams, lotions, and controlled-release drug delivery systems. Fischer esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols, proceeding in the presence of an acid catalyst.[3][4] The reaction is reversible and is typically driven to completion by removing the water byproduct or using an excess of one reactant.[5]
Experimental Protocol
Materials and Equipment
Table 1: List of Reagents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Source |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | >98% | Sigma-Aldrich |
| Stearyl Alcohol | C₁₈H₃₈O | 270.49 | >98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Toluene (B28343) | C₇H₈ | 92.14 | Anhydrous, >99.5% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Reagent | Fisher Scientific |
| Acetone (B3395972) | C₃H₆O | 58.08 | ACS Reagent | Fisher Scientific |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
Table 2: List of Equipment
| Equipment | Purpose |
| Round-bottom flask (250 mL) | Reaction vessel |
| Dean-Stark apparatus | Azeotropic removal of water |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle with magnetic stirrer | For heating and mixing the reaction |
| Separatory funnel (250 mL) | For liquid-liquid extraction |
| Beakers and Erlenmeyer flasks | General laboratory glassware |
| Buchner funnel and filter paper | For vacuum filtration |
| Rotary evaporator | For solvent removal |
| Hot plate | For heating during recrystallization |
| Glass stirring rod | For manual stirring |
| pH paper | To check the pH of aqueous washes |
Synthesis of this compound
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine palmitic acid (25.64 g, 0.1 mol) and stearyl alcohol (27.05 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to dissolve the reactants. Slowly and carefully, add concentrated sulfuric acid (0.5 mL, ~0.9 mmol) to the mixture while stirring.
-
Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the round-bottom flask. Heat the mixture to reflux using a heating mantle, with vigorous stirring. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until no more water is collected.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Quenching: Carefully transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of a saturated sodium bicarbonate solution (repeat until the aqueous layer is neutral or slightly basic to pH paper).
-
50 mL of deionized water.
-
50 mL of brine (saturated NaCl solution).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude this compound.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot acetone or ethanol in a beaker on a hot plate. Once fully dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization). Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (55-60 °C) to a constant weight.
Data Presentation
Table 3: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Palmitic Acid:Stearyl Alcohol) | 1:1 |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | ~0.9 mol% |
| Reaction Temperature | Reflux temperature of Toluene (~111 °C) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 50.89 g |
| Typical Actual Yield | 43.2 - 48.3 g |
| Percent Yield | 85 - 95% |
Table 4: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Appearance | White, waxy solid | |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.90 g/mol | |
| Melting Point | 55-60 °C | |
| Solubility | Insoluble in water; soluble in hot organic solvents like acetone and ethanol. |
Table 5: Spectroscopic Characterization Data
| Technique | Key Signals/Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, 2H, -O-CH₂-), 2.28 (t, 2H, -C(=O)-CH₂-), 1.63 (m, 4H), 1.25 (s, 56H), 0.88 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.9 (C=O), 64.4 (-O-CH₂-), 34.4, 31.9, 29.7, 29.5, 29.3, 29.2, 28.7, 25.9, 25.1, 22.7, 14.1 (-CH₃) |
| FTIR (KBr, cm⁻¹) | ~2918 (C-H stretch, aliphatic), ~2849 (C-H stretch, aliphatic), ~1736 (C=O stretch, ester), ~1175 (C-O stretch, ester) |
Experimental Workflow and Signaling Pathways
The synthesis of this compound via Fischer esterification follows a straightforward logical workflow. The key steps involve the reaction of the carboxylic acid and alcohol in the presence of an acid catalyst, followed by purification to remove unreacted starting materials, the catalyst, and byproducts.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Fischer esterification protocol described herein provides a reliable and high-yielding method for the synthesis of this compound. The procedure is robust and utilizes standard laboratory equipment and techniques. The purification by recrystallization affords a product of high purity, suitable for applications in pharmaceutical and cosmetic formulations. The provided characterization data can be used to confirm the identity and purity of the synthesized this compound.
References
Application Notes and Protocols for the Use of Stearyl Palmitate in Developing Models for Dry Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dry skin, or xerosis, is a common condition characterized by a compromised skin barrier, leading to increased transepidermal water loss (TEWL), reduced skin hydration, and clinical signs such as scaling, flaking, and itching. Developing robust in vitro and ex vivo models that accurately mimic these conditions is crucial for screening and substantiating the efficacy of therapeutic and cosmetic interventions. While various methods exist to induce dry skin models, this document focuses on the subsequent application and evaluation of stearyl palmitate, a long-chain ester with emollient properties, in the context of skin barrier repair. This compound, an ester of stearyl alcohol and palmitic acid, functions as an occlusive agent, forming a lipid film on the stratum corneum to prevent water loss and restore barrier function.
These application notes provide detailed protocols for inducing dry skin conditions in skin models and for the subsequent evaluation of this compound's effects on key skin barrier parameters.
Key Experimental Protocols
Protocol 1: Induction of a Dry Skin Model using Acetone (B3395972) Treatment of Ex Vivo Human Skin
This protocol details the creation of a dry skin model using ex vivo human skin explants through chemical disruption with acetone.
Materials:
-
Fresh full-thickness human skin explants (e.g., from abdominoplasty)
-
Phosphate-buffered saline (PBS), sterile
-
Acetone
-
Sterile cotton swabs
-
Franz diffusion cells
-
Corneometer® for skin hydration measurement
-
Tewameter® for TEWL measurement
-
Formulation containing this compound (e.g., 5% in a simple oil-in-water emulsion)
-
Control formulation (vehicle without this compound)
-
Incubator (32°C)
Procedure:
-
Skin Preparation:
-
Upon receipt, wash the fresh skin explants with sterile PBS.
-
Carefully remove subcutaneous fat using a scalpel.
-
Cut the skin into appropriately sized sections to fit the Franz diffusion cells.
-
-
Induction of Dryness:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Equilibrate the mounted skin for 30 minutes at 32°C.
-
Gently wipe the surface of the stratum corneum with an acetone-soaked cotton swab for a standardized duration (e.g., 10 seconds). Repeat this process a set number of times (e.g., 5 times) to induce barrier disruption. This process has been shown to increase TEWL and decrease skin hydration[1].
-
Allow the acetone to fully evaporate.
-
-
Baseline Measurements:
-
Measure baseline TEWL and skin hydration (Corneometer® readings) on the acetone-treated skin to confirm the induction of dryness. Expect a significant increase in TEWL and a decrease in corneometry values.
-
-
Topical Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation to the donor compartment of the designated Franz cells.
-
Apply the same amount of the control formulation to a separate set of cells.
-
Leave one set of acetone-treated skin untreated as a negative control.
-
-
Incubation and Evaluation:
-
Incubate the Franz cells at 32°C.
-
At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours), remove the formulations and measure TEWL and skin hydration.
-
Protocol 2: Evaluation of this compound on a Reconstructed Human Epidermis (RHE) Model with a Compromised Barrier
This protocol outlines the use of a commercially available Reconstructed Human Epidermis (RHE) model to assess the barrier-restoring effects of this compound after physical disruption.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RHE kit manufacturer
-
Sterile D-Squame® stripping discs or equivalent adhesive tape
-
Formulation containing this compound
-
Control formulation
-
Corneometer®
-
Tewameter®
-
MTT assay kit for cell viability
Procedure:
-
RHE Tissue Preparation:
-
Upon receipt, place the RHE tissues in a 6-well plate containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO₂.
-
-
Barrier Disruption (Tape Stripping):
-
Carefully remove the assay medium from the top of the RHE tissue.
-
Apply an adhesive tape disc to the surface of the stratum corneum with consistent pressure.
-
Remove the tape in a swift, parallel motion.
-
Repeat the tape stripping a standardized number of times (e.g., 10-15 times) to disrupt the barrier. The number of strips can be correlated with the amount of protein removed and the increase in TEWL[2].
-
-
Baseline Measurements:
-
Measure baseline TEWL and skin hydration on the tape-stripped RHE to confirm barrier disruption.
-
-
Topical Application:
-
Apply a standardized amount of the this compound formulation and the control formulation to the surface of separate RHE tissues.
-
-
Incubation and Evaluation:
-
Incubate the treated tissues at 37°C and 5% CO₂ for desired time points.
-
At each time point, measure TEWL and skin hydration.
-
-
Cell Viability (Optional):
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected outcomes from the described protocols.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in an Acetone-Induced Dry Skin Model (Ex Vivo Human Skin)
| Treatment Group | Baseline TEWL (g/m²h) | TEWL at 4 hours (g/m²h) | % TEWL Reduction from Baseline |
| Untreated Control | 35.2 ± 3.1 | 34.8 ± 2.9 | 1.1% |
| Vehicle Control | 36.1 ± 2.8 | 28.9 ± 2.5 | 19.9% |
| 5% this compound | 35.8 ± 3.3 | 20.5 ± 2.1 | 42.7% |
Table 2: Effect of this compound on Skin Hydration in a Tape-Stripped Reconstructed Human Epidermis (RHE) Model
| Treatment Group | Baseline Hydration (Corneometer Units) | Hydration at 4 hours (Corneometer Units) | Increase in Hydration (Arbitrary Units) |
| Untreated Control | 25.4 ± 2.2 | 26.1 ± 2.4 | 0.7 |
| Vehicle Control | 24.9 ± 2.5 | 35.8 ± 2.9 | 10.9 |
| 5% this compound | 25.1 ± 2.3 | 48.3 ± 3.1 | 23.2 |
Mandatory Visualizations
Signaling Pathway: PPARγ Activation and Skin Barrier Function
This compound is comprised of stearic acid and palmitic acid, both of which are saturated fatty acids that can influence cellular signaling. Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation[5]. PPARγ activation in keratinocytes has been shown to stimulate the expression of key differentiation markers such as loricrin, involucrin, and filaggrin, and to accelerate barrier recovery after disruption.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound on a dry skin model.
Logical Relationship: Skin Barrier Disruption and Repair
This diagram illustrates the logical relationship between factors that disrupt the skin barrier and the restorative effects of emollients like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of stratum corneum lipids in xerosis and asteatotic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearyl Palmitate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of stearyl palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the esterification of stearyl alcohol with palmitic acid or its derivatives.[1][2] The two main approaches are chemical synthesis and enzymatic synthesis. Chemical synthesis often employs catalysts such as acids or activating agents, while enzymatic synthesis utilizes lipases for a more environmentally friendly process under milder conditions.[3][4]
Q2: Which factors are critical for optimizing the yield of this compound?
A2: Several factors significantly influence the reaction yield. These include the molar ratio of stearyl alcohol to palmitic acid, reaction temperature, choice of catalyst and its concentration, selection of a suitable solvent, and reaction time.[5] Water removal is also crucial for driving the equilibrium towards product formation in esterification reactions.
Q3: What are the advantages of using enzymatic synthesis over chemical synthesis?
A3: Enzymatic synthesis, typically using immobilized lipases, offers several advantages, including high specificity, which reduces the formation of byproducts. It operates under milder reaction conditions (e.g., lower temperatures), which helps to prevent the degradation of heat-sensitive compounds. Furthermore, enzymatic processes are generally considered more sustainable and environmentally friendly. The enzymes can often be recovered and reused, making the process more cost-effective in the long run.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the esterification reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of reactants and the appearance of the product. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the conversion of reactants and the purity of the synthesized this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or enzyme. | - For chemical synthesis, ensure the catalyst is fresh and has been stored correctly.- For enzymatic synthesis, verify the activity of the lipase (B570770). Consider using a fresh batch of immobilized enzyme. |
| Unfavorable reaction equilibrium. | - Remove water as it forms, either by azeotropic distillation or by using molecular sieves. - Use an excess of one reactant (e.g., stearyl alcohol) to shift the equilibrium towards the product. | |
| Suboptimal reaction temperature. | - Optimize the temperature. For enzymatic reactions, excessively high temperatures can denature the enzyme. For chemical synthesis, the temperature might need to be increased to improve the reaction rate. | |
| Incomplete Reaction | Insufficient reaction time. | - Extend the reaction time and monitor the progress using TLC or GC until completion. |
| Poor solubility of reactants. | - Select a solvent that effectively dissolves both stearyl alcohol and palmitic acid at the reaction temperature. | |
| Inadequate mixing. | - Ensure efficient stirring to maintain a homogenous reaction mixture, especially in heterogeneous catalytic systems. | |
| Formation of Side Products | High reaction temperature leading to degradation. | - Lower the reaction temperature, particularly in chemical synthesis where charring or other side reactions can occur. |
| Non-specific catalyst. | - If using a chemical catalyst, consider switching to a more selective one. - Enzymatic synthesis using a specific lipase can significantly reduce side product formation. | |
| Difficulty in Product Purification | Unreacted starting materials remain. | - Optimize the reaction to achieve maximum conversion. - Utilize purification techniques such as preparative radial chromatography or recrystallization to isolate the this compound. |
| Emulsion formation during workup. | - If an aqueous workup is used, breaking the emulsion may be necessary. This can sometimes be achieved by adding brine or adjusting the pH. |
Experimental Protocols
Chemical Synthesis using Ethyl Chloroformate Activation
This protocol is based on the activation of the carboxylic acid to facilitate esterification.
Materials:
-
Palmitic acid
-
Ethyl chloroformate
-
Stearyl alcohol
-
Anhydrous methylene (B1212753) chloride
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a round bottom flask cooled in an ice bath, dissolve palmitic acid (2 mmol) in anhydrous methylene chloride (20 mL).
-
Sequentially add ethyl chloroformate (2 mmol) dissolved in anhydrous methylene chloride (10 mL) and triethylamine (2 mmol) dissolved in anhydrous methylene chloride (10 mL) to the solution.
-
Stir the mixture for 30 minutes at 4°C.
-
Dissolve stearyl alcohol (1 mmol) in anhydrous methylene chloride (15 mL).
-
Add the stearyl alcohol solution to the activated palmitic acid solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and wash the organic layer with appropriate aqueous solutions (e.g., dilute HCl, sodium bicarbonate solution, and brine) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative chromatography to obtain pure this compound.
Enzymatic Synthesis using Immobilized Lipase
This protocol outlines a greener approach to this compound synthesis.
Materials:
-
Palmitic acid
-
Stearyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous n-hexane (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
To a reaction vessel, add stearyl alcohol (e.g., 1 mmol) and palmitic acid (e.g., 1.1 mmol).
-
Add a suitable volume of anhydrous n-hexane to dissolve the reactants.
-
Add the immobilized lipase (e.g., 10 g/L of reaction volume).
-
Add molecular sieves to adsorb the water produced during the reaction.
-
Seal the vessel and place it in an orbital shaker or on a heated magnetic stirrer.
-
Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 30-70°C).
-
Allow the reaction to proceed for the optimized duration, monitoring as needed.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the this compound, for instance, by recrystallization from a suitable solvent.
Data Presentation
Table 1: Optimized Reaction Conditions for Ester Synthesis (Illustrative Examples)
| Parameter | Chemical Synthesis (Stigmasteryl Palmitate) | Enzymatic Synthesis (Retinyl Palmitate) | Enzymatic Synthesis (Ascorbyl Palmitate) | Enzymatic Synthesis (Cetyl Palmitate) |
| Alcohol | Stigmasterol | Retinol | Ascorbic Acid | Cetyl Alcohol |
| Acid | Palmitic Acid | Palmitic Acid | Palmitic Acid | Palmitic Acid |
| Catalyst | Ethyl Chloroformate/Triethylamine | Immobilized Lipase (on acrylic resin) | Novozym 435 | Lipozyme RM IM |
| Solvent | Methylene Chloride | n-Hexane | 2-methyl-2-butanol | Solvent-free |
| Temperature | 4°C (activation), RT (reaction) | 30°C | 55°C | 70°C |
| Substrate Molar Ratio (Alcohol:Acid) | 1:2 (for acid activation) | 1:1.1 | 1:8 | 1:1 |
| Reaction Time | 3.5 hours | Not specified | 144 hours | Not specified |
| Yield | Not specified | 97.5% | 81% | Not specified |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
challenges in the purification of stearyl palmitate from byproducts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of stearyl palmitate. This guide addresses specific issues that may arise during experimentation, offering potential causes and recommended solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most common impurities in crude this compound synthesized via direct esterification are unreacted starting materials, namely stearyl alcohol and palmitic acid.[1] Other potential byproducts can include side-reaction products and residual catalyst.
Q2: What is the primary method for purifying this compound?
Crystallization is the primary and most common technique for purifying this compound.[1] This method leverages the difference in solubility between this compound and its impurities in a given solvent at different temperatures.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any residual impurities.[2][3][4] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to assess purity by identifying the characteristic ester carbonyl peak and the absence of broad O-H stretches from alcohol or acid impurities.
Troubleshooting Guide
Issue 1: Low Yield of Purified this compound
Q: We are experiencing a significant loss of product during the purification process, resulting in a low final yield. What are the potential causes and how can we mitigate this?
A: Low yield during this compound purification is a common issue that can stem from several factors throughout the experimental workflow.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Crystallization | Ensure the solution is cooled slowly to the optimal crystallization temperature (around 0°C) to allow for maximum crystal formation. Avoid cooling too rapidly, as this can lead to the formation of small crystals that are difficult to filter. |
| Product Loss During Filtration | Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. Ensure a complete transfer of the crystal slurry to the filtration apparatus. Wash the crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant amount of the product. |
| Co-precipitation of Impurities | If the concentration of impurities is very high, they may co-precipitate with the this compound. Consider a preliminary purification step, such as a solvent wash of the crude product, before recrystallization. |
| Suboptimal Solvent Choice | The chosen solvent may be too good a solvent for this compound even at low temperatures, leading to significant product remaining in the mother liquor. Experiment with different solvents or solvent mixtures to find one where this compound has high solubility at elevated temperatures and low solubility at reduced temperatures. Ethanol and ethyl acetate (B1210297) are common choices. |
Issue 2: Product Discoloration (Yellowish or Brownish Tinge)
Q: Our purified this compound has a noticeable yellow or brownish color instead of the expected white, crystalline appearance. What could be causing this discoloration and how can we prevent it?
A: Discoloration in the final product often indicates the presence of thermally degraded byproducts or residual impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation | The esterification reaction may have been carried out at too high a temperature or for an extended period, leading to the formation of colored degradation products. Optimize the reaction temperature and time. |
| Oxidation | Exposure to air at high temperatures can cause oxidation of the product or starting materials. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen). |
| Residual Catalyst | Some catalysts, particularly acidic ones, can cause discoloration if not completely removed. Ensure thorough neutralization and washing of the crude product before recrystallization. |
| Colored Impurities in Starting Materials | The starting stearyl alcohol or palmitic acid may contain colored impurities. Use high-purity starting materials. |
| Adsorbent Treatment | Consider treating the crude product solution with activated carbon before crystallization to adsorb colored impurities. |
Issue 3: Presence of Residual Starting Materials in the Final Product
Q: Our analytical results (GC-MS) show significant amounts of unreacted stearyl alcohol and/or palmitic acid in our purified this compound. How can we improve their removal?
A: The presence of starting materials after purification indicates that the chosen method is not effectively separating them from the desired ester.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Crystallization Conditions | The cooling rate, final temperature, or solvent-to-product ratio may not be optimal for selective crystallization. For fatty acid esters, optimal conditions often involve a temperature of 0°C and a solvent-to-product molar ratio of 4:1. |
| Poor Solvent Selection | The chosen solvent may not provide a sufficient solubility difference between this compound and the unreacted starting materials. A good solvent should readily dissolve the product at a high temperature but have poor solubility for it at a low temperature, while keeping the impurities dissolved. Octanoic acid has been shown to be an effective crystallization solvent for removing unreacted fatty acids. |
| Insufficient Washing of Crystals | The filtered crystals may retain mother liquor containing the impurities. Wash the crystals on the filter with a small amount of fresh, cold solvent to displace the impure mother liquor. |
| Alternative Purification Methods | If recrystallization is ineffective, consider alternative methods such as column chromatography using silica (B1680970) gel or vacuum distillation to separate the ester from the more volatile alcohol and less volatile acid. |
Issue 4: Final Product is Oily or Waxy Instead of Crystalline
Q: After drying, our this compound is an oily or waxy solid rather than the expected free-flowing crystalline powder. What is causing this and how can we obtain the correct physical form?
A: An oily or waxy final product often points to the presence of impurities that depress the melting point or interfere with proper crystal lattice formation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Levels of Impurities | The presence of unreacted starting materials or other byproducts can act as a eutectic mixture, lowering the overall melting point and preventing proper crystallization. Re-purify the product using the optimized methods described in Issue 3. |
| Residual Solvent | Incomplete drying can leave residual solvent trapped within the crystal lattice, leading to a waxy appearance. Dry the product thoroughly under vacuum, possibly with gentle heating, to ensure complete solvent removal. |
| Polymorphism | This compound can exist in different crystalline forms (polymorphs) with different physical properties. The cooling rate during crystallization can influence the polymorphic form obtained. A slower cooling rate generally favors the formation of a more stable, higher-melting crystalline form. |
| Improper Filtration and Drying | Inefficient filtration can lead to a high content of mother liquor in the filter cake, which upon drying leaves behind concentrated impurities that can coat the crystals. Ensure efficient removal of the mother liquor by applying a vacuum during filtration and pressing the filter cake. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a pre-heated solvent (e.g., ethanol, ethyl acetate, or octanoic acid). A solvent-to-product molar ratio of approximately 4:1 is a good starting point. Heat the mixture gently with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at the elevated temperature.
-
Hot Filtration (Optional): If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to cool to approximately 0°C to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature below the melting point of this compound (53.5-59.0°C) until a constant weight is achieved.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general guideline for the analysis of this compound purity using Gas Chromatography-Mass Spectrometry.
-
Sample Preparation: Accurately weigh a small amount of the purified this compound (e.g., 1-5 mg) and dissolve it in a suitable volatile solvent (e.g., chloroform (B151607) or hexane) to a final concentration of approximately 1 mg/mL.
-
Derivatization (Optional but Recommended for Fatty Acids): To improve the volatility and chromatographic behavior of any unreacted palmitic acid, derivatization to its trimethylsilyl (B98337) (TMS) ester is recommended. This can be achieved by reacting the sample with a silylating agent like BSTFA.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of ~280-300°C.
-
Column: Use a non-polar or semi-polar capillary column suitable for the analysis of fatty acid esters (e.g., a DB-5ms or equivalent).
-
Oven Program: A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of all components, and then hold for a few minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected components (e.g., m/z 50-600).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of authentic standards of this compound, stearyl alcohol, and palmitic acid. Calculate the purity of the this compound by determining the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Optimal Crystallization Parameters for this compound
| Parameter | Optimal Value | Purity Achieved (%) | Recovery (%) | Reference |
| Temperature | 0°C | >98 | ~95 | |
| Solvent-to-Product Molar Ratio | 4:1 | >98 | ~95 | |
| Solvent | Octanoic Acid | >98 | ~95 |
Table 2: Physical and Chemical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 508.90 | 53.5-59.0 | ~528 | Soluble in organic solvents, insoluble in water. |
| Stearyl Alcohol | 270.50 | 59.3 | ~210 (at 15 mmHg) | Soluble in organic solvents, insoluble in water. |
| Palmitic Acid | 256.42 | 63-64 | 351-352 | Soluble in organic solvents, slightly soluble in water. |
Visualizations
References
Technisches Support-Center: Optimierung der Stearylpalmitat-Veresterungsausbeute
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Veresterung von Stearylpalmitat durchführen. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während der Experimente auftreten können.
Leitfaden zur Fehlerbehebung
Dieser Leitfaden soll Ihnen helfen, häufige Probleme zu identifizieren und zu beheben, die zu einer geringen Ausbeute oder Verunreinigungen bei der Synthese von Stearylpalmitat führen können.
F: Warum ist meine Ausbeute an Stearylpalmitat geringer als erwartet?
A: Eine niedrige Ausbeute bei der Fischer-Veresterung, einer gängigen Methode zur Synthese von Stearylpalmitat, ist oft auf ein ungünstiges Reaktionsgleichgewicht zurückzuführen.[1][2][3][4] Da die Reaktion reversibel ist, muss das Gleichgewicht in Richtung der Produktbildung verschoben werden.[2]
Mögliche Ursachen und Lösungen:
-
Unvollständige Reaktion: Das Gleichgewicht zwischen Reaktanten (Stearinsäure und Palmitylalkohol) und Produkten (Stearylpalmitat und Wasser) wurde möglicherweise nicht optimal in Richtung der Produkte verschoben.
-
Lösung 1: Überschuss an einem Reaktanten: Setzen Sie einen der Reaktanten, typischerweise den kostengünstigeren Alkohol (Stearylalkohol), im Überschuss ein. Ein molares Verhältnis von 1,2 bis 1,5 (Alkohol zu Säure) kann die Ausbeute signifikant erhöhen.
-
Lösung 2: Entfernung von Wasser: Das während der Reaktion entstehende Wasser kann den Ester hydrolysieren und so die Ausbeute verringern. Entfernen Sie das Wasser azeotrop mit einem Dean-Stark-Apparat oder durch den Einsatz von Molekularsieben.
-
Lösung 3: Reaktionszeit verlängern: Erhöhen Sie die Rückflusszeit um 2-4 Stunden und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).
-
-
Unzureichende Katalyse: Eine zu geringe Menge oder inaktiver Katalysator kann die Reaktionsgeschwindigkeit verlangsamen.
-
Lösung: Überprüfen Sie die Konzentration und Menge des verwendeten Säurekatalysators (z. B. Schwefelsäure oder p-Toluolsulfonsäure). In der Regel werden 1-5 Mol-% bezogen auf die Carbonsäure eingesetzt.
-
-
Suboptimale Reaktionstemperatur: Eine zu niedrige Temperatur führt zu einer langsamen Reaktionskinetik, während eine zu hohe Temperatur Nebenreaktionen begünstigen kann.
-
Lösung: Optimieren Sie die Reaktionstemperatur. Für die Fischer-Veresterung wird die Mischung typischerweise unter Rückfluss erhitzt.
-
F: Meine Reaktionsmischung hat sich dunkelbraun oder schwarz verfärbt. Was ist die Ursache und wie kann ich das beheben?
A: Eine dunkle Verfärbung deutet auf Zersetzungsreaktionen hin, die oft durch den Säurekatalysator bei hohen Temperaturen verursacht werden.
Mögliche Ursachen und Lösungen:
-
Lokale Überhitzung: Schnelles Hinzufügen des konzentrierten Säurekatalysators kann zu lokaler Überhitzung und Verkohlung führen.
-
Lösung: Fügen Sie den Säurekatalysator langsam und unter kräftigem Rühren zur gekühlten Reaktionsmischung hinzu.
-
-
Zu hohe Reaktionstemperatur: Die Temperatur des Reaktionsgemisches ist insgesamt zu hoch.
-
Lösung: Reduzieren Sie die Heiztemperatur, um eine sanftere Rückflussrate zu gewährleisten.
-
-
Zu hohe Katalysatorkonzentration: Eine übermäßige Menge an Säure kann die Zersetzung der organischen Moleküle fördern.
-
Lösung: Verwenden Sie eine katalytische Menge an Säure (1-5 Mol-%).
-
F: Die Aufreinigung meines Produkts ist schwierig und ich verliere viel Substanz. Wie kann ich die Aufreinigung verbessern?
A: Eine sorgfältige Aufreinigung ist entscheidend für die Endausbeute und Reinheit des Stearylpalmits.
Mögliche Ursachen und Lösungen:
-
Unvollständige Neutralisierung: Verbleibende Säure aus der Katalyse kann während der Aufarbeitung zu einer teilweisen Rückreaktion (Hydrolyse) des Esters führen.
-
Lösung: Waschen Sie die organische Phase nach der Extraktion gründlich mit einer gesättigten Natriumbicarbonatlösung, bis keine Gasentwicklung (CO2) mehr zu beobachten ist.
-
-
Emulsionsbildung während der Extraktion: Die seifenartigen Eigenschaften von Fettsäuren können die Phasentrennung erschweren.
-
Lösung: Fügen Sie eine kleine Menge einer gesättigten Kochsalzlösung (Sole) hinzu, um die Emulsion zu brechen.
-
-
Co-Elution von Verunreinigungen: Nicht umgesetzte Ausgangsmaterialien können bei der Säulenchromatographie ähnliche Retentionszeiten wie das Produkt aufweisen.
-
Lösung: Optimieren Sie das Laufmittelsystem für die Säulenchromatographie. Ein Gradient von Hexan zu Ethylacetat ist oft effektiv, um Stearylpalmitat von den polareren Ausgangsstoffen (Alkohol und Säure) zu trennen.
-
Häufig gestellte Fragen (FAQs)
F1: Was ist die typische Ausbeute für die Stearylpalmitat-Veresterung?
A1: Unter optimierten Bedingungen können bei der säurekatalysierten Veresterung von Palmitinsäure mit Stearylalkohol hohe Ausbeuten von 90-97 % erzielt werden. Die Ausbeute hängt stark von den Reaktionsbedingungen ab.
F2: Welcher Katalysator ist am besten für die Synthese von Stearylpalmitat geeignet?
A2: Traditionell werden starke Brønsted-Säuren wie Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (p-TsOH) als Katalysatoren für die Fischer-Veresterung verwendet. Es gibt jedoch auch Berichte über den erfolgreichen Einsatz anderer Katalysatoren wie Blei(II)-nitrat, die hohe Ausbeuten liefern. Feste Säurekatalysatoren wie Amberlyst 15 können ebenfalls verwendet werden und erleichtern die Aufarbeitung.
F3: Kann ich die Reaktion ohne Lösungsmittel durchführen?
A3: Ja, eine lösungsmittelfreie Synthese ist möglich, insbesondere wenn einer der Reaktanten (typischerweise der Alkohol) im großen Überschuss verwendet wird und als Reaktionsmedium dienen kann. Dies kann die Reaktion "grüner" und kosteneffizienter machen.
F4: Gibt es alternative Methoden zur Fischer-Veresterung, um die Ausbeute zu verbessern?
A4: Ja, es gibt mehrere Alternativen:
-
Verwendung von Säurechloriden oder -anhydriden: Die Reaktion von Palmitylchlorid oder Palmitinsäureanhydrid mit Stearylalkohol ist in der Regel schneller und irreversibel, was zu höheren Ausbeuten führt. Diese Reagenzien sind jedoch teurer und feuchtigkeitsempfindlicher.
-
Steglich-Veresterung: Diese Methode verwendet Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie 4-Dimethylaminopyridin (DMAP). Sie verläuft unter milden Bedingungen und ist oft sehr hoch ausbeutend.
-
Enzymatische Veresterung: Lipasen können die Veresterung unter sehr milden Bedingungen katalysieren, was besonders vorteilhaft ist, wenn die Ausgangsmaterialien temperaturempfindlich sind.
F5: Wie kann ich den Fortschritt meiner Reaktion überwachen?
A5: Die Dünnschichtchromatographie (DC) ist eine einfache und effektive Methode. Tragen Sie Proben der Reaktionsmischung neben den reinen Ausgangsmaterialien auf eine DC-Platte auf. Das Produkt (Stearylpalmitat) ist weniger polar als die Ausgangsstoffe (Palmitinsäure und Stearylalkohol) und sollte daher einen höheren Rf-Wert aufweisen. Das Verschwinden der Ausgangsmaterialien und das Erscheinen eines neuen Flecks deuten auf den Fortschritt der Reaktion hin.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten aus verschiedenen Studien zur Optimierung der Veresterung zusammen.
| Parameter | Bedingung | Ausbeute (%) | Anmerkungen |
| Molares Verhältnis (Alkohol:Säure) | 1:1 | ~65 | Fischer-Veresterung ohne Optimierung. |
| 10:1 | ~97 | Ein großer Überschuss an Alkohol verschiebt das Gleichgewicht erheblich. | |
| Katalysator | Blei(II)-nitrat | 90-97 | Effektiver Katalysator für die Veresterung von Fettsäuren mit Fettalkoholen. |
| Schwefelsäure (optimiert) | ~93 | Optimierte Bedingungen mit 5 % Säurekatalysator bei 150 °C für 6 Stunden. | |
| Reaktionsmethode | Enzymatische Synthese (Novozym 435) | ~81 | Optimierte enzymatische Methode; vorteilhaft für empfindliche Substrate. |
Experimentelle Protokolle
Protokoll 1: Standard-Fischer-Veresterung von Stearylpalmitat
Dieses Protokoll beschreibt eine Standardmethode zur Synthese von Stearylpalmitat mittels Fischer-Veresterung.
Materialien:
-
Palmitinsäure (1 Äquiv.)
-
Stearylalkohol (1.2 Äquiv.)
-
Konzentrierte Schwefelsäure (H₂SO₄, ~2 Mol-%)
-
Toluol
-
Diethylether oder Ethylacetat
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Dean-Stark-Apparat, Rückflusskühler, Heizpilz, Magnetrührer, Scheidetrichter
Vorgehensweise:
-
Geben Sie Palmitinsäure, Stearylalkohol und Toluol in den Rundkolben.
-
Fügen Sie unter Rühren langsam die katalytische Menge konzentrierter Schwefelsäure hinzu.
-
Bauen Sie den Dean-Stark-Apparat und den Rückflusskühler auf.
-
Erhitzen Sie die Mischung unter Rückfluss. Das in der Reaktion gebildete Wasser wird azeotrop mit Toluol entfernt und im Dean-Stark-Apparat gesammelt.
-
Setzen Sie die Reaktion fort, bis kein Wasser mehr abgeschieden wird (typischerweise 4-8 Stunden). Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.
-
Verdünnen Sie die Mischung mit Diethylether oder Ethylacetat und überführen Sie sie in einen Scheidetrichter.
-
Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung (bis die CO₂-Entwicklung aufhört) und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den rohen Ester bei Bedarf durch Säulenchromatographie (Kieselgel, Eluent z. B. Hexan/Ethylacetat-Gradient) oder Umkristallisation.
Protokoll 2: Alternative Veresterung mit Ethylchlorformiat als Aktivator (Angepasst)
Diese Methode ist eine mildere Alternative zur säurekatalysierten Veresterung und kann zu hohen Ausbeuten führen.
Materialien:
-
Palmitinsäure (2 mmol, 1 Äquiv.)
-
Triethylamin (2 mmol, 1 Äquiv.)
-
Ethylchlorformiat (2 mmol, 1 Äquiv.)
-
Stearylalkohol (2 mmol, 1 Äquiv.)
-
Wasserfreies Dichlormethan (DCM)
-
Eisbad, Magnetrührer, Tropftrichter
Vorgehensweise:
-
Lösen Sie Palmitinsäure in einem Kolben mit wasserfreiem DCM und kühlen Sie die Lösung in einem Eisbad auf 0-4 °C.
-
Fügen Sie langsam Triethylamin hinzu.
-
Fügen Sie tropfenweise eine Lösung von Ethylchlorformiat in wasserfreiem DCM hinzu. Rühren Sie die Mischung für 30 Minuten bei 0-4 °C, um das gemischte Anhydrid zu bilden.
-
Fügen Sie eine Lösung von Stearylalkohol in wasserfreiem DCM hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 3-4 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Filtrieren Sie das ausgefallene Triethylaminhydrochlorid ab.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat im Rotationsverdampfer.
-
Lösen Sie den Rückstand in Diethylether oder Ethylacetat und waschen Sie ihn mit verdünnter Salzsäure, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen, filtrieren und konzentrieren Sie die organische Phase wie in Protokoll 1 beschrieben.
-
Reinigen Sie das Produkt bei Bedarf.
Visualisierungen
Diagramm 1: Logischer Arbeitsablauf zur Fehlerbehebung bei niedriger Ausbeute
References
Technical Support Center: Troubleshooting Stearyl Palmitate Degradation During Thermal Analysis
Welcome to the technical support center for the thermal analysis of stearyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable thermal analysis data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected thermal properties?
This compound is a wax ester formed from the reaction of stearyl alcohol and palmitic acid.[1] It is a white, waxy solid at room temperature.[1] Its key thermal properties are summarized in the table below.
Q2: At what temperature does this compound begin to degrade?
This compound is thermally stable up to relatively high temperatures. It is reported to show minimal thermal decomposition below 200°C. Studies on similar long-chain esters indicate that thermal decomposition generally begins at temperatures above 200°C.[2][3] For instance, some long-chain esters are stable up to 200°C, with decomposition starting between 215-252°C.[2]
Q3: What are the expected products of this compound's thermal degradation?
The thermal decomposition of this compound, like other organic esters, is expected to produce a variety of products. The primary decomposition products are likely to be oxides of carbon (carbon monoxide and carbon dioxide).
Troubleshooting Guide: this compound Degradation Issues
This guide addresses specific problems you may encounter during the thermal analysis of this compound, helping you to identify the cause and find a solution.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peak below the melting point (55-60°C). | Sample polymorphism or the presence of impurities. | Ensure high purity of the this compound sample. Run a second heating cycle in the DSC to erase the sample's prior thermal history. |
| Broad or distorted melting peak. | Poor thermal contact between the sample and the DSC pan; sample heterogeneity. | Ensure the sample is finely ground and evenly distributed in the bottom of the DSC pan. Use a flat-bottomed pan for better contact. |
| Weight loss observed at temperatures below 200°C in TGA. | Presence of volatile impurities, residual solvent from sample preparation, or moisture. | Dry the sample thoroughly in a vacuum oven at a temperature below its melting point before analysis. Ensure the TGA instrument is clean and the purge gas is dry. |
| Unexpected exothermic peak after the melting point in DSC. | Oxidative degradation of the sample. | Ensure the analysis is performed under an inert atmosphere (e.g., nitrogen or argon) with a sufficient purge gas flow rate to prevent oxidation. |
| Baseline drift or noise in the DSC or TGA curve. | Instrument instability, sample-pan interaction, or improper sample preparation. | Allow the instrument to stabilize at the initial temperature. Use an inert sample pan (e.g., aluminum) and ensure the sample does not react with it. Prepare a homogenous sample of appropriate mass (typically 5-10 mg). |
| Sharp, spurious peaks in the DSC thermogram. | Mechanical shock to the instrument or sudden changes in purge gas flow. | Ensure the instrument is placed on a stable surface, free from vibrations. Check the gas supply for consistent pressure and flow. |
Data Summary
The following table summarizes the key quantitative data for this compound's thermal properties.
| Property | Value | Source |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | 508.90 g/mol | |
| Melting Point | 57°C (135°F) | |
| Onset of Decomposition | Minimal decomposition below 200°C |
Experimental Protocols
Detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided below to ensure accurate characterization of this compound.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a clean, standard aluminum DSC pan.
-
Ensure the sample is in powdered form and evenly distributed at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
-
Instrument Parameters:
-
Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Perform a second heating ramp from 25°C to 250°C at 10°C/min to observe the thermal behavior after a controlled thermal history.
-
-
-
Data Analysis:
-
Determine the melting point (onset and peak temperature) and the enthalpy of fusion from the endothermic peak on the first and second heating scans.
-
Observe any exothermic events that might indicate degradation.
-
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Ensure the sample is evenly spread in a thin layer to promote uniform heating and gas diffusion.
-
-
Instrument Parameters:
-
Purge Gas: Use a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to sweep away any decomposition products.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Generate a weight vs. temperature plot (TGA curve) and its derivative (DTG curve).
-
Determine the onset of decomposition temperature, which is the temperature at which significant weight loss begins.
-
Identify the temperature of the maximum rate of decomposition from the peak of the DTG curve.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound degradation during thermal analysis.
Caption: Troubleshooting workflow for unexpected thermal events.
References
Technical Support Center: Enhancing the Solubility of Stearyl Palmitate for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of stearyl palmitate in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge in in vitro assays?
A1: this compound is an ester composed of stearyl alcohol and palmitic acid. It is a waxy, highly hydrophobic solid.[1][2] Its long hydrocarbon chains make it practically insoluble in water, which is the primary component of cell culture media.[1][3] This poor solubility can lead to several experimental issues, including precipitation of the compound, inconsistent dosing, and inaccurate biological readouts.
Q2: What are the general solubility properties of this compound?
A2: this compound's solubility is highly dependent on the solvent's polarity. It is soluble in non-polar organic solvents but has extremely low solubility in aqueous solutions. The principle of "like dissolves like" is applicable, where non-polar compounds dissolve best in non-polar solvents.[3]
Table 1: Solubility of this compound and its Components in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble (< 1 mg/mL at 21°C/70°F) | |
| Oils | Soluble | ||
| Chloroform | Sparingly Soluble | ||
| Methanol | Slightly Soluble | ||
| Stearic Acid | Ethyl Acetate | Highest among tested organic solvents | |
| Ethanol (B145695) | High | ||
| Acetone | Moderate | ||
| Methanol | Lowest among tested organic solvents | ||
| Palmitic Acid | Ethanol | Higher than in Methanol |
Q3: What are the common methods for solubilizing this compound for cell-based assays?
A3: Several methods can be employed to enhance the solubility of this compound for in vitro experiments. The most common approaches include:
-
Co-solvents: Using a water-miscible organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or ethanol to first dissolve the this compound before diluting it in the aqueous cell culture medium.
-
Surfactants/Emulsifiers: Employing surfactants to create stable emulsions or micellar solutions.
-
Lipid Nanoparticle Formulations: Incorporating this compound into lipid-based delivery systems like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).
Q4: What are the advantages and disadvantages of each solubilization method?
A4: The choice of method depends on the specific experimental requirements, including the cell type, the required concentration of this compound, and the duration of the assay.
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Co-solvents (e.g., DMSO) | Simple, quick, and widely used protocol. | The organic solvent can be toxic to cells, even at low concentrations (<1%). May not prevent precipitation upon high dilution in aqueous media. | Final solvent concentration must be carefully controlled and tested for cell viability. A solvent-only control group is essential. |
| Surfactants | Can achieve higher concentrations and better stability in aqueous media. | Surfactants can have their own biological effects and may be cytotoxic. Can interfere with certain assays. | The chosen surfactant and its concentration must be evaluated for biocompatibility and non-interference with the assay. |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible and biodegradable. Can improve compound stability and cellular uptake. Low risk of cytotoxicity from the formulation itself. | The preparation protocol is more complex and requires specialized equipment (e.g., homogenizer, sonicator). Particle size and stability must be characterized. | The lipids and emulsifiers used in the formulation must be carefully selected for compatibility with the biological system. |
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add it to the cell culture medium.
| Cause | Recommended Solution |
| Poor Solubility | The concentration of this compound exceeds its solubility limit in the final medium. |
| Action 1: Optimize Co-Solvent Method | Use a three-step solubilization protocol: 1) Dissolve this compound in 100% DMSO to make a high-concentration stock. 2) Perform an intermediate dilution in a serum-containing medium. 3) Further dilute to the final working concentration. This can help prevent the hydrophobic compound from precipitating. |
| Action 2: Gentle Heating | Gently warming the solution can sometimes help to dissolve the compound, but be cautious of potential degradation. |
| Action 3: Use Sonication | Applying ultrasonic waves can help break down aggregates and improve dissolution. |
| Action 4: Switch to a Formulation | If precipitation persists, consider using a surfactant-based system or formulating the this compound into Solid Lipid Nanoparticles (SLNs) for better dispersion and stability in the aqueous medium. |
Problem: The solvent I'm using to dissolve the this compound is killing my cells.
| Cause | Recommended Solution |
| Solvent Cytotoxicity | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture well is too high. |
| Action 1: Reduce Final Solvent Concentration | Ensure the final concentration of the solvent is non-toxic to your specific cell line. This is typically below 1% (v/v), but should be determined experimentally by running a solvent toxicity curve. |
| Action 2: Change Solvents | Some cell lines are more sensitive to certain solvents. Test alternative water-miscible organic solvents. |
| Action 3: Use a Solvent-Free Delivery System | Prepare Solid Lipid Nanoparticles (SLNs) to deliver the this compound. This method avoids the use of organic solvents in the final cell culture medium. |
Problem: I am observing high variability and inconsistent results between experiments.
| Cause | Recommended Solution |
| Inconsistent Solubilization | The this compound is not being fully and consistently dissolved, leading to variations in the effective concentration delivered to the cells. |
| Action 1: Standardize the Protocol | Ensure that the solubilization protocol is followed precisely every time. This includes vortexing/mixing times and temperatures. |
| Action 2: Visually Inspect Stock Solutions | Before each use, visually inspect your stock solution for any signs of precipitation. If present, try warming and sonicating the stock solution to redissolve the compound. |
| Action 3: Prepare Fresh Solutions | Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh solutions from the solid compound for each experiment or prepare small-volume aliquots for single use. |
| Action 4: Characterize Formulations | If using SLNs, characterize each batch for particle size, polydispersity index, and encapsulation efficiency to ensure consistency. |
Experimental Protocols & Visualizations
Experimental Workflow: Selecting a Solubilization Method
The following workflow can guide the selection of an appropriate method for solubilizing this compound for your in vitro assay.
Caption: Workflow for selecting a suitable solubilization method.
Protocol 1: Solubilization Using a Co-Solvent (Three-Step Method)
This protocol is adapted from methods used for highly hydrophobic compounds to minimize precipitation in aqueous media.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium, pre-warmed to 37°C (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock (e.g., 100 mM):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex vigorously and gently warm the solution in a 40-50°C water bath until the this compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Prepare Intermediate Dilution:
-
Pre-warm an aliquot of your complete cell culture medium (containing serum) to 37°C. Serum proteins can help stabilize the hydrophobic compound.
-
Perform an intermediate dilution of your stock solution into the warm medium (e.g., 1:10 dilution to get a 10 mM solution). It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid dispersion.
-
-
Prepare Final Working Concentration:
-
Immediately perform the final dilution of the intermediate solution into your pre-plated cells or assay medium to achieve the desired final concentration (e.g., 10 µM, 100 µM).
-
Ensure the final concentration of DMSO is below the toxicity limit for your cell line (typically <0.5-1%).
-
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol provides a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound (solid lipid)
-
A surfactant/emulsifier (e.g., Poloxamer 188, Tween® 80)
-
Purified water (e.g., Milli-Q)
-
Magnetic stirrer with heating
-
High-shear homogenizer or probe sonicator
Procedure:
-
Prepare Lipid Phase:
-
Melt the this compound by heating it to approximately 10-15°C above its melting point (~59°C).
-
-
Prepare Aqueous Phase:
-
Dissolve the surfactant (e.g., 0.5% to 5% w/w) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Form a Pre-emulsion:
-
Add the hot aqueous phase to the melted lipid phase while stirring at high speed with a magnetic stirrer.
-
-
Homogenization/Sonication:
-
Subject the hot pre-emulsion to high-shear homogenization or probe sonication for a specific duration (e.g., 3-10 minutes). This is the critical step for reducing the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. As the lipid solidifies, it forms the solid matrix of the SLNs.
-
-
Characterization (Recommended):
-
Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Signaling Pathway: Fatty Acid-Induced Apoptosis
This compound can be hydrolyzed by cellular lipases into stearic acid and palmitic acid. These saturated fatty acids have been shown to induce apoptosis (programmed cell death) in various cell types, partly through the activation of death receptor pathways like the Fas pathway.
Caption: Saturated fatty acid-induced Fas death receptor pathway.
References
proper storage and handling conditions for stearyl palmitate to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of stearyl palmitate to ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be protected from light, heat, and sources of ignition. Refrigeration can extend its shelf life. It is crucial to store it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Q2: What is the recommended short-term storage for this compound that is in frequent use?
A2: For short-term storage of this compound that is being used regularly, it is recommended to keep it in an airtight container in a cool, dark location at room temperature. Minimizing headspace by transferring the product to a smaller container can help reduce oxidation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation.[1] Hydrolysis involves the breakdown of the ester bond to form stearyl alcohol and palmitic acid, which can be accelerated by strong acids or bases.[1] Oxidation can also occur, leading to the formation of peroxides and other degradation products.
Q4: How can I tell if my this compound has degraded?
A4: Degradation of this compound can be indicated by changes in its physical appearance (e.g., color change from white to off-white or yellowish), a noticeable change in odor, or alterations in its physical properties such as melting point. Chemical analysis to determine the acid value and peroxide value can provide quantitative measures of degradation.
Q5: Is this compound sensitive to light?
A5: Yes, this compound should be protected from direct sunlight.[2] Light can accelerate oxidative degradation of lipids.
Q6: What is the shelf life of this compound?
A6: The typical shelf life of this compound is around 24 months from the date of production when stored under recommended conditions.[2] However, it is always best to refer to the manufacturer's certificate of analysis for the specific expiration or re-test date.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Change in Melting Point | 1. Degradation: Hydrolysis or oxidation can lead to the presence of impurities (stearyl alcohol, palmitic acid), which can depress the melting point. 2. Polymorphism: Different crystalline forms of this compound can have different melting points. This can be induced by the thermal history of the sample. | 1. Assess Purity: Perform a purity analysis. An increased acid value can indicate hydrolysis. 2. Control Thermal History: When melting and re-solidifying this compound, use controlled heating and cooling rates to ensure consistent crystalline form. |
| Inconsistent Formulation Performance (e.g., in Solid Lipid Nanoparticles) | 1. Variable Raw Material Quality: Batch-to-batch variability in this compound can affect formulation characteristics. 2. Degradation During Formulation: High temperatures or shear forces during processing can cause degradation. 3. Drug Expulsion on Storage: The lipid matrix can recrystallize over time, leading to the expulsion of the encapsulated drug. | 1. Characterize Incoming Material: Always check the Certificate of Analysis for each new batch. Consider performing your own quality control checks (e.g., melting point, acid value). 2. Optimize Process Parameters: Minimize exposure to high temperatures and shear. Consider using a cold homogenization process if the drug is thermolabile. 3. Incorporate a Liquid Lipid: To create nanostructured lipid carriers (NLCs), which can improve drug loading and reduce expulsion. |
| Increased Acidity in Formulation | Hydrolysis of this compound: Presence of water, or acidic or basic conditions can promote the breakdown of the ester bond. | 1. Control pH: Ensure the pH of your formulation is neutral and stable. 2. Minimize Water Content: Use anhydrous solvents where possible and protect the formulation from atmospheric moisture. 3. Perform Acid Value Test: Quantify the extent of hydrolysis by following the protocol for acid value determination. |
| Evidence of Oxidation | Exposure to Oxygen, Light, or Pro-oxidants: Improper storage or handling can lead to oxidative degradation. | 1. Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Use Antioxidants: Consider adding a suitable antioxidant to your formulation. 3. Perform Peroxide Value Test: Quantify the extent of oxidation by following the protocol for peroxide value determination. |
Stability Testing Protocols
To ensure the stability and quality of this compound, the following experimental protocols can be utilized. These are based on standard methods for lipid analysis.
Stability Study Design
A stability study for this compound should be designed to monitor its critical quality attributes over time under various storage conditions. The International Council for Harmonisation (ICH) guidelines for stability testing of excipients can be adapted for this purpose.
| Parameter | Long-Term Stability Testing | Accelerated Stability Testing |
| Temperature | 25°C ± 2°C or 30°C ± 2°C | 40°C ± 2°C |
| Relative Humidity | 60% RH ± 5% RH or 65% RH ± 5% RH | 75% RH ± 5% RH |
| Testing Frequency | 0, 3, 6, 9, 12, 18, 24, 36 months | 0, 3, 6 months |
| Packaging | In a container closure system that is the same as or simulates the proposed storage packaging. | In a container closure system that is the same as or simulates the proposed storage packaging. |
Acceptance Criteria: The this compound should continue to meet its specifications for parameters such as appearance, melting point, acid value, and peroxide value throughout the study period.
Experimental Protocol: Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the substance. It is a measure of the extent of hydrolysis.
Materials:
-
This compound Sample
-
0.02N Potassium Hydroxide (KOH) solution in ethanol
-
n-Hexane
-
1% Phenolphthalein or Thymolphthalein indicator solution in ethanol
-
Microburette (2 ml with 0.01 ml intervals)
-
100 ml Erlenmeyer flasks
Procedure:
-
Accurately weigh 0.1 - 0.3 g of the this compound sample into a 100 ml Erlenmeyer flask.
-
Add 10 ml of n-Hexane to dissolve the sample.
-
Add 1-2 drops of the indicator solution.
-
Titrate the solution with 0.02N KOH solution until a persistent pink (phenolphthalein) or blue (thymolphthalein) color is observed for at least 30 seconds.
-
Record the volume of KOH solution used (Vs).
-
Perform a blank titration using the same procedure but without the this compound sample. Record the volume of KOH solution used (Vb).
Calculation: Acid Value (mg KOH/g) = (56.11 * 0.02 * (Vs - Vb)) / W
Where:
-
Vs = Titration volume of the sample (ml)
-
Vb = Titration volume of the blank (ml)
-
W = Weight of the this compound sample (g)
-
56.11 = Molecular weight of KOH
-
0.02 = Normality of the KOH solution
Experimental Protocol: Determination of Peroxide Value
The peroxide value is a measure of the peroxides contained in the sample and is an indicator of the extent of oxidation. It is usually expressed in milliequivalents of active oxygen per kilogram of sample.
Materials:
-
This compound Sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Distilled water
-
250 ml glass-stoppered conical flasks
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 ml glass-stoppered conical flask.
-
In a fume hood, add 30 ml of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 ml of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 ml of distilled water and shake vigorously.
-
Titrate with 0.01 N Na₂S₂O₃ solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add approximately 0.5 ml of 1% starch indicator solution. A blue color will appear.
-
Continue the titration, shaking vigorously, until the blue color just disappears.
-
Record the volume of Na₂S₂O₃ solution used (S).
-
Conduct a blank determination following the same procedure without the sample. Record the volume of Na₂S₂O₃ solution used (B).
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of titrant for the sample (ml)
-
B = Volume of titrant for the blank (ml)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the this compound sample (g)
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for stability assessment of this compound.
References
overcoming matrix effects in the quantification of stearyl palmitate in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of stearyl palmitate in complex samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem: Low or no signal for this compound.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | This compound is a nonpolar wax ester. Ensure your extraction solvent is appropriate. Consider liquid-liquid extraction (LLE) with a nonpolar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE). Solid-phase extraction (SPE) with a C18 or other nonpolar stationary phase can also be effective. |
| Poor Ionization | This compound may not ionize efficiently in its native form. Consider using an atmospheric pressure chemical ionization (APCI) source, which is often better for nonpolar compounds. If using electrospray ionization (ESI), try adduct formation with ammonium (B1175870) ([M+NH4]+) or sodium ([M+Na]+) by adding ammonium acetate (B1210297) or sodium acetate to the mobile phase. |
| Suboptimal MS/MS Parameters | Optimize the multiple reaction monitoring (MRM) transitions. For this compound (C34H68O2, MW: 508.9 g/mol ), the precursor ion will depend on the ionization mode (e.g., [M+H]+ at m/z 509.9, [M+NH4]+ at m/z 526.9). Product ions will likely correspond to the fatty acid and fatty alcohol fragments. Infuse a standard solution to determine the optimal collision energy for your specific instrument. |
| Sample Degradation | Ensure samples are stored at low temperatures (-20°C or -80°C) to prevent enzymatic degradation. Minimize freeze-thaw cycles. |
Problem: High signal variability between replicate injections.
| Possible Cause | Suggested Solution |
| Matrix Effects | Significant ion suppression or enhancement is a common issue in complex matrices. Implement a more rigorous sample cleanup procedure. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[1][2][3][4] |
| Carryover | The nonpolar nature of this compound can lead to carryover on the injector and column. Use a strong needle wash solvent (e.g., isopropanol/hexane) and inject blanks between samples to assess and mitigate carryover. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis. |
Problem: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Use a C18 or C30 reversed-phase column for good retention and separation of this nonpolar analyte. |
| Mobile Phase Mismatch | Ensure the mobile phase is compatible with a nonpolar analyte. A typical mobile phase for wax ester analysis would be a gradient of a polar solvent (e.g., methanol (B129727), acetonitrile) and a nonpolar solvent (e.g., isopropanol, dichloromethane) with a modifier like ammonium acetate. |
| Injection Solvent Effects | The injection solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape. Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[5] For this compound, which is often analyzed in complex biological matrices like plasma or serum, endogenous lipids and proteins can suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but the least effective at removing matrix components, often leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT and can provide cleaner extracts, reducing matrix effects.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the lowest matrix effects, but requires more method development.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A: While not strictly mandatory, using a SIL-IS is highly recommended for the most accurate and precise quantification of this compound, especially in complex matrices. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A: While specific parameters should be optimized for your instrument, here are some starting points:
-
LC Column: C18 or C30, 2.1 or 4.6 mm ID, 50-150 mm length, sub-5 µm particle size.
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: A mixture of nonpolar organic solvents (e.g., isopropanol:acetonitrile 90:10) with the same modifier.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B.
-
Ionization: ESI positive or APCI positive.
-
MRM Transitions: For the [M+NH4]+ precursor of this compound (m/z 526.9), potential product ions could correspond to the loss of the fatty alcohol or fatty acid moieties. These need to be determined by infusing a standard.
Data Presentation
The following table provides an illustrative comparison of the recovery and matrix effects for different sample preparation techniques. Please note that this data is for peptide drugs and is intended to show a general trend. The actual values for this compound will vary and should be experimentally determined.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | Peptide A | 85 | 45 (Suppression) |
| Peptide B | 92 | 38 (Suppression) | |
| Liquid-Liquid Extraction (MTBE) | Peptide A | 78 | 25 (Suppression) |
| Peptide B | 85 | 21 (Suppression) | |
| Solid-Phase Extraction (C18) | Peptide A | 95 | 8 (Suppression) |
| Peptide B | 91 | 12 (Suppression) |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Wax Esters
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with one column volume of a strong organic solvent (e.g., methanol or isopropanol).
-
Equilibration: Equilibrate the cartridge with one column volume of a weaker solvent that matches the sample diluent (e.g., 50:50 methanol:water).
-
Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences. The strength of the wash solvent should be optimized to avoid elution of this compound.
-
Elution: Elute the this compound with a strong, nonpolar solvent (e.g., hexane, dichloromethane, or a mixture thereof).
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase.
LC-MS/MS Analysis
This is a representative protocol and requires optimization.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Isopropanol:Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined empirically. A starting point for this compound ([M+NH4]+ at m/z 526.9) could be fragmentation to the palmitic acid ammoniated ion or the stearyl alcohol fragment.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for overcoming matrix effects.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
addressing issues of stearyl palmitate polymorphism in material science studies
Welcome to the Technical Support Center for Stearyl Palmitate Polymorphism. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the polymorphic behavior of this compound and related long-chain esters in their material science studies. Since detailed polymorphic data for this compound is not extensively documented in publicly available literature, this guide leverages data from well-characterized analogous compounds, namely cetyl palmitate and stearyl stearate , to provide a robust framework for troubleshooting and analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My DSC thermogram for this compound shows multiple melting peaks, even for a seemingly pure sample. What does this indicate?
A1: The presence of multiple melting peaks in a Differential Scanning Calorimetry (DSC) thermogram for a pure long-chain ester like this compound is a strong indicator of polymorphism.[1][2][3] These peaks correspond to the melting of different crystalline forms (polymorphs) that coexist in your sample. Typically, less stable forms melt at lower temperatures, and the most stable form has the highest melting point. It's also possible to observe an exothermic recrystallization event between two melting peaks, which signifies the transformation of a less stable form into a more stable one upon heating.[4]
Q2: I'm trying to obtain the most stable polymorphic form of my material, but my results are inconsistent. What factors should I control more carefully?
A2: Achieving a specific, stable polymorph requires precise control over the crystallization conditions. The key factors influencing polymorphism in fatty acid esters include:
-
Cooling Rate: Rapid cooling ("shock cooling") of the molten sample often traps the material in a less stable, metastable form (often the α-form). Slower, controlled cooling allows for the formation of more stable polymorphs (β' and β).[5]
-
Solvent System: The polarity and molecular structure of the solvent used for crystallization can dictate which polymorphic form is favored.
-
Agitation/Shear: The degree of stirring or mechanical stress during crystallization can influence nucleation and the resulting crystal form.
-
Storage Conditions: Temperature and humidity during storage can induce polymorphic transformations over time. A metastable form may slowly convert to a more stable form.
Q3: My XRD patterns for different batches of this compound show slight variations in peak positions and intensities. Does this confirm different polymorphs?
-
Preferred Orientation: Crystalline samples with a plate-like or needle-like morphology can preferentially align in the sample holder, leading to significant changes in relative peak intensities. To mitigate this, ensure proper sample preparation, such as gentle grinding and using a back-loading or side-loading sample holder. In some cases, a rotating capillary sample holder may be necessary to eliminate these effects.
-
Particle Size: Very small crystallite sizes can lead to peak broadening, while very large crystallites can result in spotty diffraction patterns. Consistent sample preparation is key.
-
Instrumental Variations: Ensure the XRD instrument is properly calibrated.
If, after accounting for these factors, you still observe distinct and reproducible differences in peak positions (d-spacings), it is a strong indication of different polymorphic forms.
Q4: I've identified a metastable polymorph with desirable properties, but it converts to a stable, less desirable form over time. How can I stabilize the metastable form?
A4: Stabilizing a metastable polymorph is a common challenge in pharmaceutical and material science. Some strategies include:
-
Excipient Addition: Incorporating specific polymers or other excipients into your formulation can inhibit the molecular rearrangement required for polymorphic transformation.
-
Particle Size Reduction: Milling the material to the nanoscale can sometimes stabilize a metastable form due to surface energy effects.
-
Storage at Low Temperatures: Storing the material at a sufficiently low temperature can kinetically trap it in the metastable state by reducing molecular mobility.
-
Formulation as an Amorphous Solid Dispersion: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization into the stable form.
Frequently Asked Questions (FAQs)
What is polymorphism in the context of this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. For a long-chain ester like this compound, these different crystal packings arise from different arrangements of the long hydrocarbon chains. The common polymorphs in lipids are designated as α, β', and β, in order of increasing stability and melting point.
Why is understanding the polymorphism of this compound important?
Different polymorphs of the same compound can have significantly different physicochemical properties, including:
-
Melting Point: More stable polymorphs generally have higher melting points.
-
Solubility: Metastable forms are often more soluble than their stable counterparts.
-
Bioavailability: In pharmaceutical applications, differences in solubility can directly impact the dissolution rate and bioavailability of a drug.
-
Mechanical Properties: The hardness, texture, and processability of a material can be affected by its polymorphic form.
What are the primary techniques for characterizing this compound polymorphs?
The two fundamental techniques are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points and enthalpies of fusion, and to observe solid-solid phase transitions between polymorphs.
-
Powder X-ray Diffraction (XRD): XRD provides information about the crystal lattice structure. Each polymorph has a unique crystal structure and will therefore produce a distinct "fingerprint" diffraction pattern.
What do the different polymorphic forms of long-chain esters look like at the molecular level?
The primary difference lies in the sub-cell packing of the long hydrocarbon chains:
-
α (alpha) form: This is the least stable, metastable form, typically obtained by rapid cooling of the melt. The hydrocarbon chains are packed in a hexagonal sub-cell, which is relatively disordered.
-
β' (beta prime) form: This form has intermediate stability and an orthorhombic sub-cell packing.
-
β (beta) form: This is the most stable polymorph, with the densest packing in a triclinic sub-cell.
Data Presentation: Thermal Properties of Analogous Compounds
The following tables summarize the thermal properties of cetyl palmitate and stearyl stearate, which serve as valuable reference points for studies on this compound. Note: Exact values can vary depending on sample purity and experimental conditions.
Table 1: Thermal Properties of Cetyl Palmitate Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Notes |
| α (alpha) | ~43-45 | Lower | Metastable, formed on rapid cooling. |
| β' (beta prime) | ~50-52 | Intermediate | Intermediate stability. |
| β (beta) | ~54-56 | Higher | Most stable form. |
Table 2: Thermal Properties of Stearyl Stearate Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Notes |
| α (alpha) | ~55-58 | Lower | Metastable, formed on rapid cooling. |
| β' (beta prime) | ~60-62 | Intermediate | Intermediate stability. |
| β (beta) | ~63-65 | Higher | Most stable form. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Identification
Objective: To determine the thermal transitions (melting, crystallization, and solid-solid transitions) and associated enthalpies of different polymorphic forms.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Thermal Program to Identify Existing Polymorphs:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at a controlled rate (e.g., 5°C/min or 10°C/min). This will show the melting behavior of the polymorphs present in the initial sample.
-
-
Thermal Program to Study Polymorphic Transitions (Melt-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 25°C to 100°C at 10°C/min to erase the sample's prior thermal history.
-
Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting.
-
Controlled Cool: Cool the sample from 100°C to 0°C at a specific rate. Use a fast rate (e.g., 20°C/min) to favor the formation of metastable polymorphs or a slow rate (e.g., 2°C/min) to favor the formation of more stable polymorphs.
-
Second Heat: Ramp the temperature from 0°C to 100°C at 10°C/min. The melting peaks observed in this scan will correspond to the polymorphs formed during the controlled cooling step.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each thermal event.
Powder X-ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To identify different polymorphic forms based on their unique crystal lattice structures.
Methodology:
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the operating voltage and current as per the instrument's recommendation (e.g., 40 kV and 40 mA).
-
Sample Preparation:
-
Gently grind the this compound sample in an agate mortar and pestle to achieve a fine, uniform powder. Avoid aggressive grinding, which can induce phase transformations.
-
Carefully pack the powder into the sample holder. Use a back-loading or side-loading method to minimize preferred orientation. Ensure the sample surface is flat and level with the holder's surface.
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°. This range typically covers the characteristic diffraction peaks for the different polymorphs of long-chain esters.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the angular position (2θ) and intensity of each diffraction peak.
-
Compare the resulting diffraction pattern to known patterns or patterns from samples prepared under different crystallization conditions to identify the polymorphic form(s) present. The short-spacing region (typically 19-25° 2θ) is particularly useful for distinguishing between α (one broad peak), β' (two strong peaks), and β (three strong peaks) forms.
-
Visualizations
Caption: Experimental workflow for characterizing this compound polymorphism.
Caption: Relationship between crystallization conditions and material properties.
References
Technical Support Center: Prevention of Stearyl Palmitate Hydrolysis in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the hydrolysis of stearyl palmitate in aqueous solutions, a critical factor in ensuring the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a wax ester formed from stearyl alcohol and palmitic acid.[1][2] It is widely used in cosmetic and pharmaceutical formulations as an emollient, thickener, and emulsion stabilizer.[3] Hydrolysis is the chemical breakdown of this compound into its constituent parts—stearyl alcohol and palmitic acid—in the presence of water. This degradation can lead to changes in the physicochemical properties of the formulation, such as pH shifts, loss of viscosity, phase separation, and a decrease in overall product performance and shelf-life.[4][5]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
The rate of this compound hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly faster at both acidic and alkaline pH compared to a neutral pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Presence of Catalysts: Enzymes (lipases) and certain metal ions can catalyze the hydrolysis reaction.
Q3: How can I detect and quantify the hydrolysis of this compound in my formulation?
The extent of hydrolysis can be determined by measuring the decrease in this compound concentration and the corresponding increase in its degradation products, stearyl alcohol and palmitic acid. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and its hydrolysis products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for quantifying the resulting fatty acids (palmitic acid) and alcohol (stearyl alcohol) after derivatization.
Troubleshooting Guide: Emulsion Instability and Hydrolysis
This guide will help you diagnose and resolve common issues related to this compound hydrolysis in your aqueous formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Creaming or Sedimentation | Initial sign of emulsion instability, which can expose this compound to the aqueous phase and accelerate hydrolysis. | 1. Optimize Homogenization: Increase homogenization speed or duration to reduce droplet size. 2. Adjust Emulsifier Concentration: Ensure the emulsifier concentration is sufficient to stabilize the oil droplets. |
| Phase Separation | Complete breakdown of the emulsion, leading to significant hydrolysis. | 1. Re-evaluate Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal. Consider using a combination of emulsifiers. 2. Incorporate a Stabilizer: Add a viscosity-enhancing agent like a polymer or gum to the aqueous phase to hinder droplet movement. |
| Decrease in Viscosity | Can be a direct result of the breakdown of the emulsion structure due to hydrolysis. | 1. Measure pH: A significant shift in pH can indicate hydrolysis. 2. Analyze for Hydrolysis Products: Use HPLC or GC-MS to confirm the presence of stearyl alcohol and palmitic acid. |
| Change in pH | The formation of palmitic acid from hydrolysis will lower the pH of the formulation. | 1. Buffer the Formulation: Use a suitable buffer system to maintain a pH between 5.5 and 7.0. 2. Investigate Other Ingredients: Ensure other components in the formulation are not contributing to pH instability. |
| Gritty Texture | Can be caused by the crystallization of unhydrolyzed this compound or the precipitation of its hydrolysis products. | 1. Optimize Cooling Rate: Control the cooling process during manufacturing to prevent shock crystallization. 2. Incorporate a Co-emulsifier: A co-emulsifier can improve the stability of the interfacial film around the lipid droplets. |
Data Presentation: Factors Influencing Ester Hydrolysis
The following tables provide illustrative quantitative data on the factors affecting the hydrolysis of long-chain esters, which can be used as a general guide for this compound.
Table 1: Effect of pH on the Relative Rate of Ester Hydrolysis
| pH | Relative Hydrolysis Rate | Stability |
| 3.0 | High | Low |
| 4.0 | Moderate | Moderate |
| 5.0 | Low | High |
| 6.0 | Very Low | Very High |
| 7.0 | Low | High |
| 8.0 | Moderate | Moderate |
| 9.0 | High | Low |
Note: This data is generalized for long-chain esters. The optimal pH for this compound stability is typically in the slightly acidic to neutral range (pH 5.5-7.0).
Table 2: Effect of Temperature on the Relative Rate of Ester Hydrolysis
| Temperature (°C) | Relative Hydrolysis Rate |
| 4 | Very Low |
| 25 | Low |
| 40 | Moderate |
| 50 | High |
| 60 | Very High |
Note: This data illustrates the general trend of increasing hydrolysis rate with temperature. Accelerated stability studies are often conducted at elevated temperatures to predict long-term stability.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
Objective: To assess the stability of a this compound emulsion under accelerated conditions to predict its shelf-life.
Methodology:
-
Prepare three batches of the final formulation.
-
Divide each batch into appropriate containers that mimic the final packaging.
-
Store the samples under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change at accelerated condition)
-
Real-time: 25°C ± 2°C / 60% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated), withdraw samples and evaluate for:
-
Physical Properties: Appearance, color, odor, viscosity, and phase separation.
-
Chemical Properties: pH and concentration of this compound and its hydrolysis products (using Protocol 2 or 3).
-
Protocol 2: Quantification of this compound and its Hydrolysis Products by HPLC
Objective: To quantify the amount of this compound, stearyl alcohol, and palmitic acid in an emulsion sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the emulsion.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol) to separate the lipid components.
-
Evaporate the solvent and reconstitute the lipid residue in the mobile phase.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at an appropriate wavelength.
-
-
Quantification:
-
Prepare standard curves for this compound, stearyl alcohol, and palmitic acid.
-
Calculate the concentration of each analyte in the sample based on the peak areas from the chromatogram.
-
Protocol 3: Quantification of Palmitic Acid by GC-MS after Derivatization
Objective: To quantify the amount of palmitic acid in an emulsion sample as a measure of hydrolysis.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Extract the lipid phase from the emulsion as described in Protocol 2.
-
Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to convert all esters (including this compound) to their corresponding fatty acid salts and alcohols.
-
-
Derivatization:
-
Acidify the sample to protonate the fatty acid salts.
-
Esterify the fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride (BF3) in methanol.
-
-
GC-MS Analysis:
-
Column: A suitable capillary column for FAME analysis (e.g., HP-5MS).
-
Injector Temperature: 280°C.
-
Oven Program: A temperature gradient suitable for separating FAMEs.
-
Mass Spectrometer: Operate in electron impact (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Use a suitable internal standard (e.g., a fatty acid not present in the sample).
-
Prepare a calibration curve using a palmitic acid standard.
-
Quantify the amount of palmitic acid methyl ester in the sample.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Stearyl Palmitate and Stearyl Stearate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of stearyl palmitate and stearyl stearate (B1226849), two long-chain fatty acid esters with significant potential in pharmaceutical formulations, particularly in the development of controlled-release drug delivery systems. This document outlines their physicochemical properties, performance characteristics, and relevant experimental protocols to aid in the selection of the appropriate excipient for your research and development needs.
Physicochemical Properties: A Side-by-Side Comparison
This compound and stearyl stearate are both waxy solids at room temperature, derived from the esterification of stearyl alcohol with palmitic acid and stearic acid, respectively.[1] Their chemical structures are very similar, differing only by two carbon atoms in the fatty acid chain, which influences their physical properties.
| Property | This compound | Stearyl Stearate | References |
| Chemical Formula | C₃₄H₆₈O₂ | C₃₆H₇₂O₂ | [2][3] |
| Molecular Weight | 508.90 g/mol | 536.97 g/mol | [2] |
| Appearance | White to off-white waxy solid/flakes | White waxy flakes or pellets | [2] |
| Melting Point | 55 - 61 °C (131.9 to 133.3 °F) | ~62 °C | |
| Solubility | Insoluble in water; soluble in oils and some organic solvents like chloroform (B151607) and methanol. | Insoluble in water; soluble in oil. | |
| HLB Value | 10 | Not explicitly found, but expected to be low and similar to this compound. |
Performance Characteristics in Pharmaceutical Formulations
Both this compound and stearyl stearate are valued for their emollient, thickening, and stabilizing properties in various formulations. In the context of drug delivery, they are primarily utilized as lipid matrices in the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for poorly water-soluble drugs.
| Performance Parameter | This compound | Stearyl Stearate | References |
| Role in Formulations | Emollient, thickener, emulsion stabilizer, film former, viscosity-increasing agent. | Emollient, skin conditioning agent, viscosity controlling agent, film former. | |
| Matrix for Controlled Release | Can be used to form a solid matrix for the sustained release of active pharmaceutical ingredients (APIs). The release rate can be influenced by the concentration of the ester in the matrix. | Similar to this compound, it can form a hydrophobic matrix to control the release of drugs. The longer carbon chain of stearic acid may lead to a more ordered crystal lattice, potentially resulting in a slower release rate compared to this compound-based matrices. | |
| Solid Lipid Nanoparticle (SLN) Formation | Utilized as a solid lipid core in the preparation of SLNs for drug delivery. | Also a suitable lipid for the formulation of SLNs. |
Experimental Protocols
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a general method for preparing SLNs using either this compound or stearyl stearate as the lipid matrix.
Materials:
-
This compound or Stearyl Stearate (Lipid Phase)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional)
-
Purified Water (Aqueous Phase)
Procedure:
-
Preparation of the Lipid Phase: The lipid (this compound or stearyl stearate) and the API are heated to a temperature 5-10°C above the melting point of the lipid. The mixture is stirred until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: The aqueous phase, containing the surfactant and co-surfactant (if used) dissolved in purified water, is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (typically 3-5 cycles) at a pressure ranging from 500 to 1500 bar. This step reduces the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using techniques like dialysis or centrifugation.
Characterization of Solid Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration. The particle size and PDI are then measured using a Zetasizer. The PDI value indicates the uniformity of the particle size distribution.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: The zeta potential of the diluted SLN dispersion is measured to assess the surface charge of the nanoparticles, which is an indicator of their physical stability. Higher absolute zeta potential values generally indicate better stability against aggregation.
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Centrifugation or dialysis followed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Procedure (Centrifugation Method):
-
The SLN dispersion is centrifuged at a high speed to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a validated analytical method.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
The drug loading is calculated as: DL (%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100
-
4. Thermal Analysis:
-
Method: Differential Scanning Calorimetry (DSC)
-
Procedure: The thermal behavior of the bulk lipid, the API, and the lyophilized SLNs is analyzed to determine the physical state of the drug within the lipid matrix (i.e., whether it is molecularly dispersed or in a crystalline state) and to assess any changes in the crystallinity of the lipid.
5. Crystalline Structure Analysis:
-
Method: X-ray Diffraction (XRD)
-
Procedure: XRD analysis of the bulk lipid and lyophilized SLNs is performed to investigate the crystalline structure of the lipid matrix. Changes in the diffraction pattern can indicate alterations in the lipid's polymorphic form upon formulation into nanoparticles.
Visualizations
Caption: Structure of a Solid Lipid Nanoparticle.
Caption: Workflow for SLN preparation by HPH.
References
A Comparative Guide to Stearyl Palmitate and Cetyl Palmitate in Emollient Formulations
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is crucial for achieving the desired product efficacy, stability, and sensory experience. This guide offers a detailed comparison of two commonly used wax esters: stearyl palmitate and cetyl palmitate. Both are valued for their conditioning and structural properties, yet their distinct characteristics can significantly influence the final formulation. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis supported by physicochemical data and standardized experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
This compound and cetyl palmitate are esters derived from long-chain fatty alcohols and palmitic acid. While they share a similar chemical backbone, the difference in the carbon chain length of the fatty alcohol component (stearyl alcohol C18 vs. cetyl alcohol C16) results in variations in their physical properties, which in turn affect their function in a formulation.
| Property | This compound | Cetyl Palmitate | Source(s) |
| INCI Name | This compound | Cetyl Palmitate | [1][2] |
| Chemical Formula | C34H68O2 | C32H64O2 | [1][3] |
| Molecular Weight | 508.90 g/mol | 480.8 g/mol | [4] |
| Melting Point | 57°C (135°F) | 43-54°C (109-129°F) | |
| Appearance | White to off-white solid wax/pellets | White, waxy solid/flakes | |
| HLB Value | 10 | 10 | |
| Origin | Derived from stearyl alcohol and palmitic acid. | Derived from cetyl alcohol and palmitic acid. | |
| Solubility | Insoluble in water, soluble in oils. | Insoluble in water, soluble in oils. |
Performance in Emollient Formulations: A Qualitative Assessment
Direct, publicly available experimental data quantitatively comparing the in-vivo effects of this compound and cetyl palmitate on skin hydration and transepidermal water loss (TEWL) is limited. However, based on their physicochemical properties and information from technical data sheets, a qualitative comparison can be drawn.
This compound is noted for its role as an effective thickener and emulsion stabilizer. Its higher melting point can contribute to a more structured and viscous final product. It is also described as an excellent film former that can reduce the greasy feel of oil-based systems and improve the payoff characteristics in stick formulations.
Cetyl Palmitate is well-recognized for its emollient properties, softening and smoothing the skin by forming a protective lipid film that reduces moisture loss. Its lower melting point range, closer to skin temperature, allows it to melt on contact, providing a rich but not heavy feel. It is often used to enhance the texture of creams and lotions, imparting a smooth and silky feel. While quantitative data is scarce, formulations with cetyl palmitate at concentrations of 1-5% are noted to increase skin hydration.
Experimental Protocols
To generate robust, comparative data between this compound and cetyl palmitate, the following standardized in-vivo and sensory evaluation protocols are recommended.
In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
Objective: To quantitatively assess and compare the effects of this compound and cetyl palmitate on skin hydration and barrier function.
Methodology:
-
Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.
-
Test Areas: Designated 2x2 cm areas on the volar forearm of each participant.
-
Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% cetyl palmitate, respectively. A control formulation without either emollient will also be used.
-
Instrumentation:
-
Skin Hydration: Corneometer® (measures skin surface capacitance).
-
TEWL: Tewameter® (measures the water vapor flux from the skin).
-
-
Procedure:
-
Acclimatization: Panelists acclimatize for 30 minutes in a controlled environment (20-22°C, 40-60% relative humidity).
-
Baseline Measurement: Baseline Corneometer® and Tewameter® readings are taken from all test areas.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to its designated area.
-
Post-Application Measurements: Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
-
Data Analysis: The change in skin hydration and TEWL from the baseline is calculated for each formulation. Statistical analysis (e.g., ANOVA) is used to determine significant differences between the effects of the two emollients and the control.
Sensory Panel Evaluation
Objective: To compare the sensory characteristics of this compound and cetyl palmitate in a finished formulation.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals screened for their sensory acuity.
-
Test Samples: The same formulations used in the hydration and TEWL study.
-
Evaluation Protocol: A quantitative descriptive analysis (QDA) method will be employed. Panelists will be trained to evaluate a set of predefined sensory attributes on a numerical scale (e.g., 1 to 10).
-
Sensory Attributes:
-
During Application: Spreadability, slipperiness.
-
Immediately After Application: Stickiness, gloss.
-
After 5-15 Minutes (After-feel): Absorption, oiliness/greasiness, residue, softness, smoothness.
-
-
Procedure:
-
A standardized amount of each formulation is applied to a designated area of the skin (e.g., volar forearm).
-
Panelists evaluate the sensory attributes at the specified time points.
-
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to identify significant differences in the sensory profiles of the formulations. The results can be visualized using a spider plot for easy comparison.
Visualizing the Comparison and Workflow
To better understand the comparative logic and the experimental process, the following diagrams are provided.
Caption: Logical relationship between physicochemical properties and performance attributes of emollients.
Caption: Experimental workflow for in-vivo evaluation of emollient performance.
Conclusion
Both this compound and cetyl palmitate are valuable wax esters in the formulation of emollients, each offering distinct advantages. This compound, with its higher melting point, is an excellent choice for creating more structured products and reducing greasiness. Cetyl palmitate, with its lower melting point, provides a luxurious skin feel and is known for its emollient and moisturizing properties. The ultimate selection between these two ingredients will depend on the specific formulation goals, including the desired viscosity, texture, and sensory profile of the final product. To make a definitive, data-driven decision, it is highly recommended to conduct direct comparative studies using the standardized protocols outlined in this guide.
References
Validating the Inhibitory Effect of Stearyl Palmitate on Cancer Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of stearyl palmitate on cancer cell proliferation against other therapeutic alternatives. The information is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential as an anti-cancer agent.
Introduction
This compound, a wax ester composed of stearyl alcohol and palmitic acid, has emerged as a molecule of interest in cancer research due to its observed inhibitory effects on cancer cell proliferation. This document summarizes the current understanding of its mechanism of action and compares its efficacy with established cancer therapies, including HER-2, MEK-1, PARP-1, and EGFR inhibitors.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and various alternative inhibitors against several breast cancer cell lines. This data provides a quantitative basis for comparing their anti-proliferative efficacy.
Table 1: IC50 Values of this compound and Alternative Inhibitors on MCF-7 Breast Cancer Cells
| Compound | Target | IC50 (µM) | Reference |
| This compound | HER-2, MEK-1, PARP-1 | 40 | [1][2] |
| Trastuzumab | HER-2 | ~15-20 µg/mL* | [3][4] |
| Lapatinib (B449) | HER-2, EGFR | 136.6 | [5] |
| Gefitinib | EGFR | 1.5 - 10.0 | |
| Erlotinib | EGFR | 7.0 - 12.42 | |
| Rucaparib | PARP-1 | 6.61 - 20.2 | |
| Olaparib | PARP-1 | ~11 | |
| Trametinib | MEK-1 | >10 | |
| Cobimetinib | MEK-1 | Not explicitly found for MCF-7 |
*Note: Trastuzumab IC50 is often reported in µg/mL. Conversion to µM depends on its molecular weight (~148 kDa).
Table 2: IC50 Values of Various Inhibitors on Other Breast Cancer Cell Lines
| Compound | Cell Line | Target | IC50 (µM) | Reference |
| Lapatinib | MDA-MB-231 | HER-2, EGFR | ≥ 1 | |
| Lapatinib | SK-BR-3 | HER-2, EGFR | < 1 | |
| Gefitinib | MDA-MB-468 | EGFR | 10.0 | |
| Erlotinib | MDA-MB-231 | EGFR | 7.0 | |
| Erlotinib | SK-BR-3 | EGFR | 3.98 | |
| Rucaparib | MDA-MB-436 (BRCA1 mutant) | PARP-1 | 1.3 | |
| Olaparib | HCC1806 | PARP-1 | 1.2 | |
| Trametinib | MDA-MB-231 | MEK-1 | <0.01 | |
| Trametinib | SK-BR-3 | MEK-1 | >10 |
Signaling Pathways and Mechanisms of Action
This compound has been identified as a multi-target inhibitor, affecting key signaling pathways involved in cancer cell proliferation and survival. The diagrams below illustrate these pathways and the points of inhibition for this compound and its alternatives.
Caption: HER-2 Signaling Pathway and Points of Inhibition.
Caption: MEK-ERK Signaling Pathway and Points of Inhibition.
Caption: PARP-1 Signaling Pathway and Points of Inhibition.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the inhibitory effects of these compounds.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, alternative inhibitors) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Apoptosis Assay Experimental Workflow.
Conclusion
The available data suggests that this compound exhibits inhibitory effects on the proliferation of certain cancer cell lines, particularly the MCF-7 breast cancer cell line, with a reported IC50 of 40 µM. Its multi-target nature, potentially affecting HER-2, MEK-1, and PARP-1 pathways, presents an interesting avenue for further investigation.
However, a direct comparison with established targeted therapies reveals that many of the alternative inhibitors show significantly higher potency, with IC50 values often in the nanomolar to low micromolar range. For instance, the MEK inhibitor Trametinib has an IC50 of less than 0.01 µM against MDA-MB-231 cells. It is also important to note that the efficacy of these inhibitors is highly dependent on the specific cancer cell line and its genetic makeup, such as BRCA mutation status for PARP inhibitors.
While this compound may not possess the same level of potency as current targeted therapies, its unique chemical properties and potential for a different safety profile warrant further research. Future studies should focus on elucidating its precise molecular mechanisms, evaluating its efficacy in a broader range of cancer cell lines and in vivo models, and exploring potential synergistic effects when combined with other anti-cancer agents. This comprehensive approach will be crucial in determining the ultimate therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Behavior of Stearyl Palmitate and Other Long-Chain Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of stearyl palmitate against other long-chain esters, supported by experimental data. The information presented is intended to assist in the selection and application of these compounds in various research and development settings, particularly in formulations where thermal behavior is a critical parameter.
Introduction to Long-Chain Esters
Long-chain esters, often referred to as wax esters, are a class of lipids formed from the esterification of a long-chain fatty acid with a long-chain fatty alcohol.[1][2] Their physical and thermal properties are largely dictated by the lengths of the constituent alkyl chains and the degree of saturation.[3][4][5] These characteristics, such as melting point and heat of fusion, are critical for applications ranging from pharmaceuticals and cosmetics to thermal energy storage, where they can be used as phase change materials (PCMs). This compound, the ester of stearyl alcohol (C18) and palmitic acid (C16), serves as a key example of this class of compounds.
Comparative Thermal Properties
The thermal behavior of this compound and a selection of other long-chain esters has been characterized primarily using Differential Scanning Calorimetry (DSC). The following table summarizes key quantitative data from these analyses.
| Ester Name | Molecular Formula | Melting Point (°C) | Heat of Fusion (ΔHfus) (J/g) |
| This compound | C34H68O2 | 53.5 - 59.0 | Data not consistently available |
| Methyl Palmitate | C17H34O2 | 28.2 ± 0.2 | >190 |
| Ditetradecyl Adipate (DTA) | C34H66O4 | 44 | 142.4 |
| Dioctadecyl Adipate (DOA) | C42H82O4 | 60 | 186.2 |
| Palmitic-Stearic Acid Eutectic Mix | N/A | ~55.0 | ~180 |
| Stearyl Alcohol (for reference) | C18H38O | 59.3 | 248 |
Observations from the Data:
-
Effect of Chain Length: A general trend shows that as the total carbon chain length of the ester increases, so does the melting point and the heat of fusion. This is attributed to stronger van der Waals forces between the longer aliphatic chains, which require more energy to overcome during the phase transition from solid to liquid.
-
Symmetry of the Ester: For a given total chain length, esters with more symmetrical structures (i.e., where the fatty acid and fatty alcohol moieties are of similar length) tend to exhibit higher melting points. This is because symmetrical molecules can pack more efficiently into a stable crystal lattice.
-
Unsaturation: The presence of double bonds (unsaturation) in the alkyl chains significantly lowers the melting point of an ester. This is due to the "kinks" that double bonds introduce into the chains, which disrupts efficient crystal packing.
Experimental Protocols
The data presented in this guide are primarily derived from standard thermal analysis techniques. The methodologies for these key experiments are detailed below.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and heat of fusion of materials like long-chain esters.
Typical DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample of the ester (typically 15-20 mg) is placed into an aluminum DSC pan.
-
Instrument Setup: The pan is sealed and placed in the DSC cell alongside an empty, sealed reference pan.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:
-
An initial heating ramp to erase the sample's thermal history.
-
A controlled cooling ramp (e.g., at 10 °C/min) to observe crystallization behavior.
-
A final controlled heating ramp (e.g., at 10 °C/min) to measure the melting transition.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference throughout the temperature program.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed. The melting point is typically determined as the onset or peak temperature of the endothermic melting peak, and the heat of fusion is calculated by integrating the area under this peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to assess the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Typical TGA Protocol:
-
Sample Preparation: A small sample of the ester is placed in a TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 25 °C to 600 °C).
-
Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.
-
Data Analysis: The resulting TGA curve (a plot of mass versus temperature) indicates the temperature at which the material begins to decompose, providing information about its thermal stability.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of long-chain esters using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of long-chain esters.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Assessing the Purity of Synthetic Stearyl Palmitate Using Reference Standards
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic stearyl palmitate is paramount for the integrity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for purity assessment, detailed experimental protocols, and a framework for utilizing reference standards to achieve accurate and reliable outcomes.
This compound (CH₃(CH₂)₁₄COO(CH₂)₁₇CH₃), a long-chain wax ester, is widely used in pharmaceutical formulations as a lubricant, emulsifier, and viscosity-modifying agent. The presence of impurities, such as unreacted starting materials (stearic acid and palmitic alcohol), byproducts from synthesis, or degradation products, can significantly impact its physical properties and performance in final formulations. Therefore, rigorous purity assessment is a critical quality control step.
This guide explores three principal analytical methods for determining the purity of synthetic this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Differential Scanning Calorimetry (DSC).
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. The table below summarizes the key characteristics of the three methods discussed in this guide.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation of volatile or semi-volatile compounds based on their boiling points and interactions with a stationary phase. | Separation based on polarity, with near-universal detection of non-volatile analytes. | Measurement of the heat flow associated with the melting of the sample. |
| Primary Use | Quantitative analysis of the main component and volatile/semi-volatile impurities. | Quantitative analysis of non-volatile impurities and the main component. | Determination of overall purity based on melting point depression. |
| Sample Preparation | Typically requires dissolution in a suitable solvent. High-temperature GC can analyze intact wax esters. | Dissolution in a suitable organic solvent. | Minimal; sample is weighed directly into a DSC pan. |
| Sensitivity | High sensitivity for volatile and semi-volatile compounds. | High sensitivity for non-volatile compounds, with a wide dynamic range.[1] | Generally lower sensitivity to low levels of impurities compared to chromatographic methods. |
| Advantages | High resolution, well-established for lipid analysis. | Universal detection for non-volatile compounds, good for analyzing a wide range of impurities.[2][3] | Rapid analysis, provides information on the thermal properties of the material. |
| Limitations | May require high temperatures for elution of high molecular weight esters, which can risk thermal degradation.[4] | Response can be non-linear for some compounds. | Not suitable for compounds that decompose upon melting or lack a sharp melting point.[5] |
Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for each analytical technique.
Gas Chromatography-Flame Ionization Detection (GC-FID)
High-temperature GC-FID is a robust method for the direct analysis of intact this compound and potential impurities like free fatty acids and alcohols.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column.
-
Column: A thermally stable, non-polar capillary column, such as a DB-1HT or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness), is recommended for high-temperature analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve the samples in a suitable high-boiling point solvent, such as toluene (B28343) or hexane, and dilute to the mark.
-
Gently heat and vortex if necessary to ensure complete dissolution.
GC-FID Conditions:
-
Injector Temperature: 390 °C.
-
Detector Temperature: 390 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C.
-
Ramp 1: 15 °C/min to 240 °C.
-
Ramp 2: 8 °C/min to 390 °C, hold for 6 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 1:5.
Data Analysis: The purity of the synthetic this compound is determined by comparing the peak area of the this compound in the sample chromatogram to that of the reference standard. The percentage purity is calculated using the area normalization method, assuming all components have a similar response factor with an FID detector.
High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD offers a versatile approach for the analysis of this compound and its non-volatile impurities. The charged aerosol detector provides a near-uniform response for non-volatile analytes, making it suitable for quantitative analysis without the need for individual impurity standards.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a charged aerosol detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for lipid analysis.
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound sample and the reference standard at a concentration of approximately 1 mg/mL in a solvent mixture such as isopropanol (B130326) or a chloroform/methanol mixture.
-
Further dilute the stock solutions as needed to fall within the linear range of the detector.
HPLC-CAD Conditions:
-
Mobile Phase: A gradient elution is typically used to separate compounds with a wide range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: Set according to the mobile phase composition.
-
Gas (Nitrogen) Pressure: 35-60 psi.
-
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The use of a reference standard allows for confirmation of the retention time and response of the main component.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, the melting endotherm is sharp. The presence of impurities broadens the melting peak and lowers the melting point, which can be used to estimate the overall purity.
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
Aluminum or hermetically sealed sample pans.
Sample Preparation:
-
Accurately weigh 2-5 mg of the synthetic this compound sample into a DSC pan.
-
Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as the reference.
DSC Conditions:
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature above the melting point (e.g., 80 °C).
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
Data Analysis: The purity is calculated by the DSC software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. The analysis of the peak shape of the melting endotherm provides a quantitative estimation of the total impurity level. A sharp, narrow melting peak is indicative of high purity.
Visualization of Experimental Workflows
To aid in understanding the analytical processes, the following diagrams illustrate the key steps involved in each method.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Experimental workflow for HPLC-CAD purity analysis.
Caption: Experimental workflow for DSC purity analysis.
The Role of Reference Standards
The use of a well-characterized reference standard is fundamental to the accurate assessment of purity. Commercially available this compound reference standards typically have a specified purity of greater than 98% or 99% as determined by GC.
Logical Relationship in Purity Assessment:
Caption: Logic of using reference standards for purity assessment.
By analyzing the reference standard alongside the synthetic sample, researchers can:
-
Confirm Peak Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Verify System Suitability: The performance of the analytical system can be assessed by analyzing the reference standard.
-
Enable Accurate Quantification: The known purity of the reference standard provides a benchmark for calculating the purity of the synthetic sample.
Conclusion
The purity of synthetic this compound is a critical attribute that can be reliably assessed using a combination of chromatographic and thermal analysis techniques. High-temperature GC-FID offers excellent resolution for volatile and semi-volatile impurities, while HPLC-CAD provides a universal detection method for non-volatile components. DSC serves as a valuable complementary technique for determining overall purity based on thermal behavior. The judicious use of certified reference standards is essential for method validation and ensuring the accuracy of the obtained purity values. By implementing the detailed protocols and understanding the comparative advantages of each method outlined in this guide, researchers can confidently ascertain the quality of their synthetic this compound, leading to more robust and reliable scientific outcomes.
References
A Comparative Guide to Stearyl Palmitate and Other Occlusive Agents for Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
The integrity of the skin barrier is paramount for maintaining cutaneous homeostasis and protecting against external insults. Occlusive agents are cornerstone ingredients in dermatological and cosmetic formulations designed to support and enhance this barrier. This guide provides a comparative analysis of stearyl palmitate against other commonly used occlusive agents—petrolatum, lanolin, mineral oil, and dimethicone—with a focus on their effects on skin barrier function, supported by available experimental data.
Mechanism of Action: Occlusion and Skin Barrier Enhancement
Occlusive agents form a hydrophobic film on the surface of the stratum corneum, the outermost layer of the epidermis. This barrier impedes transepidermal water loss (TEWL), a key indicator of skin barrier integrity. By reducing water evaporation, these agents help to maintain and increase the hydration of the stratum corneum, which is crucial for its proper function and flexibility. An intact and hydrated skin barrier is better equipped to defend against irritants, allergens, and pathogens.
Quantitative Comparison of Occlusive Agents
The following table summarizes the available quantitative data on the efficacy of various occlusive agents in reducing TEWL. It is important to note that direct comparative studies for this compound with identical methodologies are limited in publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Occlusive Agent | Typical Concentration in Formulations | Reduction in Transepidermal Water Loss (TEWL) | Key Characteristics |
| Petrolatum | 30% - 100%[1][2] | Up to 99%[3][4] | Gold standard for occlusion; semi-solid hydrocarbon mixture.[2] |
| Mineral Oil | 1% - 99% | Up to 98% | A liquid hydrocarbon, highly refined for cosmetic and pharmaceutical use. |
| Lanolin | 12.5% - 50% | 20% - 30% | A complex mixture of esters, alcohols, and fatty acids derived from sheep's wool. |
| Dimethicone | 1% - 30% | Variable, formulation dependent | A silicone-based polymer that forms a breathable, non-greasy film. |
| This compound | 2% - 15% | Data from direct comparative studies are not readily available. It is recognized as a film-forming agent and emollient. | A wax ester derived from stearyl alcohol and palmitic acid, providing emollience and viscosity. |
In-Depth Profile of Occlusive Agents
This compound
This compound is an ester of stearyl alcohol and palmitic acid, functioning as an emollient, thickener, and film-forming agent in cosmetic and dermatological preparations. As a wax ester, it contributes to the occlusive effect of a formulation by creating a lipid layer on the skin that helps to reduce moisture evaporation. Its solid, waxy nature at room temperature also imparts viscosity and stability to creams and lotions. While specific quantitative data on its TEWL reduction capabilities from direct comparative studies is not widely published, its chemical structure and physical properties suggest a moderate occlusive effect. It is often used in conjunction with other occlusive and moisturizing ingredients to achieve a desired sensory profile and efficacy.
Petrolatum
Considered the gold standard in occlusion, petrolatum is a semi-solid mixture of hydrocarbons. It is highly effective at preventing water loss from the skin, with studies showing a reduction in TEWL by up to 99%. This makes it a key ingredient in formulations for severely dry skin conditions and for protecting compromised skin. The FDA recognizes petrolatum as an over-the-counter skin protectant at concentrations of 30% to 100%.
Lanolin
Derived from sheep's wool, lanolin is a complex mixture of esters, fatty acids, and alcohols. It is an effective emollient and occlusive agent, with studies indicating a reduction in TEWL by 20-30%. Lanolin is known for its ability to absorb water, which can contribute to skin hydration. The U.S. Code of Federal Regulations permits its use in over-the-counter skin protectants at concentrations ranging from 12.5% to 50%.
Mineral Oil
A highly refined liquid hydrocarbon, mineral oil is a potent occlusive agent, capable of reducing TEWL by up to 98%. Its use in cosmetics is extensive due to its excellent safety profile, low cost, and high efficacy. Concentrations in skincare products can vary widely, from as low as 1% to nearly 100% in products like baby oil.
Dimethicone
Dimethicone is a silicone-based polymer that forms a permeable, breathable barrier on the skin. Its occlusivity is dependent on its viscosity and concentration in a formulation. It is valued for its non-greasy, silky feel, making it a popular choice in many skincare and cosmetic products. The FDA approves its use as a skin protectant in concentrations from 1% to 30%.
Experimental Protocols
Accurate and reproducible assessment of skin barrier function is crucial for substantiating product claims. The following are standard in vivo, non-invasive methods used to quantify the effects of occlusive agents.
Transepidermal Water Loss (TEWL) Measurement
-
Objective: To quantify the rate of water vapor evaporating from the skin surface, providing a direct measure of the skin's barrier integrity.
-
Instrumentation: An open-chamber or closed-chamber evaporimeter (e.g., Tewameter®).
-
Methodology:
-
Subjects are acclimatized in a controlled environment with constant temperature and humidity for at least 20-30 minutes.
-
Baseline TEWL measurements are taken on designated test sites on the volar forearm.
-
A standardized amount of the test product is applied to the respective test sites.
-
TEWL is measured at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
-
The percentage reduction in TEWL from baseline is calculated to determine the occlusive effect of the product.
-
Skin Hydration Measurement
-
Objective: To assess the water content of the stratum corneum.
-
Instrumentation: Corneometer®.
-
Methodology:
-
Subjects are acclimatized under controlled environmental conditions.
-
Baseline skin hydration is measured on the test sites.
-
The test product is applied to the designated areas.
-
Corneometer® readings are taken at specified intervals post-application.
-
An increase in the Corneometer®'s arbitrary units indicates improved skin hydration.
-
Skin Elasticity Measurement
-
Objective: To evaluate the viscoelastic properties of the skin.
-
Instrumentation: Cutometer®.
-
Methodology:
-
The Cutometer® probe applies a negative pressure to the skin, drawing it into the aperture.
-
The instrument measures the depth of skin penetration and its ability to return to its original position upon release of the negative pressure.
-
Parameters such as R0 (firmness), R2 (gross elasticity), and R5 (net elasticity) are calculated from the resulting curve.
-
Measurements are taken before and at set time points after product application to assess changes in skin elasticity.
-
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Assessing Skin Barrier Function.
Caption: Mechanism of Action for Occlusive Agents.
Conclusion
While petrolatum and mineral oil remain the most potent occlusive agents in terms of TEWL reduction, other ingredients like lanolin, dimethicone, and this compound offer a range of occlusive and sensory properties that are valuable in formulation development. This compound, with its dual function as a film-former and thickener, contributes to the overall efficacy and aesthetics of a product aimed at improving skin barrier function. The choice of an occlusive agent will depend on the desired level of occlusion, the target consumer, and the overall formulation strategy. Further direct comparative studies are warranted to more precisely quantify the occlusive effects of this compound relative to other benchmark ingredients.
References
Stearyl Palmitate: A Comparative Guide for its Validation as a Multi-Target Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of stearyl palmitate as a potential multi-target inhibitor for cancer therapy. It objectively compares its performance with established single-target inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research and validation.
Introduction to this compound as a Multi-Target Inhibitor
This compound, a naturally occurring ester of stearyl alcohol and palmitic acid, has emerged from in-silico screening of thousands of phytochemicals as a promising multi-target inhibitor in the context of cancer.[1][2] The rationale for exploring multi-target inhibitors lies in their potential to offer enhanced efficacy and a reduced risk of drug resistance compared to single-target agents.[1][3] Cancer is a complex disease often driven by crosstalk and redundancy in signaling pathways. By simultaneously engaging multiple key nodes in cancer cell signaling, multi-target agents like this compound may offer a more robust therapeutic effect.[1]
Initial research has identified this compound as a potential inhibitor of several critical targets in breast cancer progression: Human Epidermal Growth Factor Receptor 2 (HER-2), Mitogen-activated protein kinase kinase 1 (MEK-1), and Poly (ADP-ribose) polymerase 1/2 (PARP-1/2). This guide will delve into the available data supporting these claims and provide a comparative landscape against current therapeutic alternatives.
Performance Comparison
Cellular and In Vivo Efficacy of this compound
This compound has demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 40 µM. Notably, it exhibited selective cytotoxicity, with a much higher IC50 of >1000 µM against non-cancerous L929 cells. In a comparative context, this compound showed greater cytotoxicity against MCF-7 cells than the conventional chemotherapeutic agent, cisplatin. In vivo studies using a zebrafish xenograft model have further corroborated its anti-tumor potential, demonstrating a significant reduction in tumor size upon treatment with this compound.
Table 1: In Vitro and In Vivo Performance of this compound
| Metric | Cell Line/Model | Result | Reference |
| IC50 | MCF-7 (Breast Cancer) | 40 µM | |
| IC50 | L929 (Non-cancerous) | >1000 µM | |
| In Vivo Efficacy | Zebrafish Xenograft | 2-fold tumor reduction at 40 µM, 4-fold at 80 µM |
Comparative Analysis with Approved Single-Target Inhibitors
To contextualize the potential of this compound, its cellular efficacy is compared with that of established inhibitors targeting HER-2, MEK, and PARP. It is important to note that the following tables present IC50 values from various studies and cell lines, and direct comparisons should be made with caution due to differing experimental conditions.
Table 2: Comparison with HER-2 Inhibitors (Cell-Based Assays)
| Inhibitor | Target(s) | Representative IC50 | Cell Line(s) |
| This compound | HER-2, MEK-1, PARP-1/2 | 40 µM | MCF-7 |
| Lapatinib | HER-2, EGFR | 0.023 µM | BT474 |
| Neratinib | HER-2, EGFR | 0.003 µM | BT474 |
| Afatinib | HER-2, EGFR | 0.004 µM | BT474 |
Table 3: Comparison with MEK Inhibitors (Cell-Based and Biochemical Assays)
| Inhibitor | Target(s) | Representative IC50 | Assay Type |
| This compound | HER-2, MEK-1, PARP-1/2 | 40 µM (Cell-based) | MCF-7 |
| Trametinib | MEK1/2 | ~2 nM (Biochemical) | Cell-free |
| Cobimetinib | MEK1 | 4.2 nM (Biochemical) | Cell-free |
| Selumetinib | MEK1/2 | 14-50 nM (Cell-based) | Various |
Table 4: Comparison with PARP Inhibitors (Cell-Based Assays)
| Inhibitor | Target(s) | Representative IC50 | Cell Line(s) |
| This compound | HER-2, MEK-1, PARP-1/2 | 40 µM | MCF-7 |
| Olaparib | PARP1/2 | ~10-11 µM | MCF-7 |
| Niraparib | PARP1/2 | ~5.4 µM | MCF-7 |
| Rucaparib | PARP1/2 | ~10 µM | MCF-7 |
| Talazoparib | PARP1/2 | ~1.1 µM | MCF-7 |
Note: Direct biochemical IC50 values for this compound against purified HER-2, MEK-1, and PARP-1/2 kinases are not currently available in the public domain and represent a key area for future investigation.
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects by simultaneously inhibiting key signaling pathways that drive tumor growth, proliferation, and survival.
Targeted Signaling Pathways
Below are diagrams of the signaling pathways targeted by this compound.
Caption: Simplified HER2 and MAPK/ERK signaling pathways.
Caption: Role of PARP in DNA repair and the effect of its inhibition.
Logical Workflow for Validation
The following diagram illustrates a logical workflow for the experimental validation of this compound as a multi-target inhibitor.
Caption: Experimental workflow for validating a multi-target inhibitor.
Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, L929) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. The light generated by a luciferase/luciferin reaction is proportional to the amount of ATP, and therefore inversely proportional to kinase activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare a solution of the target kinase (e.g., recombinant human HER-2, MEK1, or PI3K) and its specific substrate in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions or a vehicle control. Add the kinase/substrate solution to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add a reagent to stop the kinase reaction and detect the remaining ATP (e.g., ADP-Glo™ Kinase Assay reagent).
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Principle: This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, indicating pathway activation or inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Zebrafish Xenograft Model
Principle: The optical transparency of zebrafish embryos allows for real-time visualization of tumor growth and response to treatment in a living organism.
Protocol:
-
Cell Preparation: Label cancer cells (e.g., MCF-7) with a fluorescent dye (e.g., CM-Dil).
-
Microinjection: Microinject the labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.
-
Compound Treatment: At 1-day post-injection, transfer the embryos to a multi-well plate and treat with this compound at various concentrations (e.g., 40 µM and 80 µM) in the embryo medium.
-
Tumor Growth Monitoring: Image the embryos daily using a fluorescence microscope to monitor tumor size and metastasis.
-
Data Analysis: Quantify the tumor area or fluorescence intensity over time to assess the effect of this compound on tumor growth.
Conclusion and Future Directions
The available in-silico, in-vitro, and in-vivo data suggest that this compound is a promising candidate for a multi-target cancer therapeutic, particularly in breast cancer. Its ability to selectively induce apoptosis in cancer cells while sparing non-cancerous cells is a significant advantage. However, to fully validate its potential and advance it towards clinical consideration, further rigorous investigation is required.
Key areas for future research include:
-
Biochemical Validation: Determining the direct inhibitory activity of this compound against purified HER-2, MEK-1, PI3K, and PARP kinases is crucial to confirm its multi-target profile.
-
Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of cancer cell lines, including those from lung, colon, and prostate cancers, will help to define its therapeutic potential.
-
Mechanism of Action: In-depth studies, including western blotting and phosphoproteomics, are needed to fully elucidate the downstream effects of this compound on the targeted signaling pathways.
-
Pharmacokinetics and Formulation: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with the development of suitable formulations, will be essential for future preclinical and clinical studies.
This guide provides a foundational framework for researchers to build upon in the exciting endeavor of validating this compound as a novel multi-target inhibitor for cancer therapy.
References
- 1. Potentials and future perspectives of multi-target drugs in cancer treatment: the next generation anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From single- to multi-target drugs in cancer therapy: when aspecificity becomes an advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advancementsinoncology.com [advancementsinoncology.com]
comparing the metabolic fate of stearyl palmitate to its constituent fatty acid and alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of the wax ester stearyl palmitate against its constituent molecules: stearic acid (a long-chain saturated fatty acid) and palmityl alcohol (a long-chain fatty alcohol). Understanding the distinct metabolic pathways of this ester and its components is crucial for researchers in nutrition, drug delivery, and cosmetics, where these lipid molecules are frequently utilized. This document synthesizes available experimental data to illuminate the processes of digestion, absorption, cellular uptake, and subsequent metabolic transformations.
Executive Summary
This compound, a wax ester, is not directly absorbed by the body. It first undergoes hydrolysis in the gastrointestinal tract, a reaction catalyzed by lipases, which breaks it down into stearic acid and palmityl alcohol. The metabolic fate of this compound is therefore intrinsically linked to the separate metabolic pathways of these two resulting molecules. Stearic acid is primarily utilized for energy production via β-oxidation or converted into other lipids, notably oleic acid. Palmityl alcohol is rapidly oxidized to palmitic acid, which then enters the fatty acid metabolic pool. While direct comparative quantitative data on the metabolic rates of this compound versus its free constituents is limited, the initial hydrolysis step is the rate-limiting factor in its overall metabolism.
Comparative Metabolic Overview
The metabolic journey of this compound begins with its breakdown, a critical step that differentiates it from the direct absorption of free stearic acid and palmityl alcohol.
This compound: As a wax ester, this compound is too large to be directly absorbed by intestinal cells. Pancreatic lipase (B570770) and other carboxylesterases in the small intestine catalyze its hydrolysis, yielding one molecule of stearic acid and one molecule of palmityl alcohol[1][2]. The efficiency of this hydrolysis can be lower than that of triglycerides, potentially leading to a delayed and less complete absorption of its constituent parts compared to when they are consumed in their free forms[3].
Stearic Acid: This 18-carbon saturated fatty acid, once liberated from this compound or consumed directly, is absorbed in the small intestine. Its absorption efficiency is slightly lower than that of unsaturated fatty acids and shorter-chain saturated fatty acids[4]. Following absorption, stearic acid is transported in chylomicrons and enters the bloodstream. In the liver and other tissues, it can be elongated, desaturated to oleic acid, or undergo β-oxidation to produce acetyl-CoA for the Krebs cycle and energy production[4].
Palmityl Alcohol: This 16-carbon fatty alcohol is also absorbed in the small intestine. Once inside the enterocytes and other cells, it is primarily oxidized to palmitic acid by fatty alcohol dehydrogenase and fatty aldehyde dehydrogenase. The resulting palmitic acid then joins the cellular pool of fatty acids and can be used for energy, stored as triglycerides, or incorporated into other lipids.
Quantitative Metabolic Data
| Parameter | Stearic Acid (C18:0) | Palmitic Acid (C16:0) - Product of Palmityl Alcohol Oxidation | Reference |
| Intestinal Absorption | ~94% from mixed diets | ~97% from mixed diets | |
| Oxidative Desaturation to Monounsaturated Fatty Acid | 9.2% (to Oleic Acid) | 3.9% (to Palmitoleic Acid) | |
| Incorporation into Plasma Triglycerides (compared to Palmitic Acid) | 30-40% lower | - | |
| Incorporation into Plasma Cholesterol Esters (compared to Palmitic Acid) | Lower | - | |
| β-Oxidation Rate (compared to unsaturated fatty acids) | Slower | Slower |
Note: The data for palmitic acid is included as it is the direct metabolic product of palmityl alcohol. The initial hydrolysis of this compound is a prerequisite for the subsequent metabolism of its components as detailed above. The rate of this hydrolysis will ultimately govern the overall rate at which stearic acid and palmityl alcohol become available for absorption and further metabolism.
Metabolic Pathways
The metabolic pathways of this compound and its constituents are distinct yet interconnected.
This compound Digestion and Absorption
The initial step in the metabolism of this compound is its breakdown in the gut lumen.
Cellular Metabolism of Stearic Acid and Palmityl Alcohol
Once absorbed, stearic acid and palmityl alcohol undergo further metabolism within the cells.
Signaling Pathways Influenced by Stearic Acid
Stearic acid is not just a metabolic fuel; it also acts as a signaling molecule that can influence various cellular processes, including gene expression. One key pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid metabolism.
Experimental Protocols
The study of lipid metabolism relies on a variety of sophisticated techniques. Below are outlines of key experimental protocols relevant to comparing the metabolic fates of this compound, stearic acid, and palmityl alcohol.
In Vitro Lipase Hydrolysis of this compound
Objective: To determine the rate and extent of this compound hydrolysis by pancreatic lipase.
Methodology:
-
Substrate Preparation: Prepare an emulsion of this compound in a buffer solution (e.g., Tris-HCl with bile salts and colipase) to mimic intestinal conditions.
-
Enzyme Reaction: Initiate the reaction by adding a known concentration of pancreatic lipase to the substrate emulsion at 37°C.
-
Sampling: At various time points, collect aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a denaturing agent or rapidly changing the pH).
-
Analysis: Extract the lipids from the collected samples and quantify the remaining this compound and the liberated stearic acid and palmityl alcohol using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the rate of hydrolysis based on the disappearance of the substrate or the appearance of the products over time.
In Vivo Stable Isotope Tracing of Metabolism
Objective: To trace the absorption, distribution, and metabolic conversion of this compound, stearic acid, and palmityl alcohol in a living organism.
Methodology:
-
Tracer Synthesis: Synthesize stable isotope-labeled versions of the compounds of interest (e.g., ¹³C-labeled this compound, ¹³C-stearic acid, and ¹³C-palmityl alcohol).
-
Animal Model: Administer the labeled compounds orally to laboratory animals (e.g., rats or mice).
-
Sample Collection: Collect blood, tissue, and fecal samples at various time points post-administration.
-
Lipid Extraction and Analysis: Extract lipids from the collected samples. Analyze the isotopic enrichment in different lipid fractions (e.g., plasma triglycerides, phospholipids, tissue lipids) using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Metabolic Flux Analysis: Use the isotopic enrichment data to model and quantify the rates of absorption, tissue uptake, oxidation, and conversion to other metabolites.
Cellular Uptake and Oxidation of Fatty Acids and Fatty Alcohols
Objective: To measure the rate of cellular uptake and β-oxidation of stearic acid and palmitic acid (from palmityl alcohol) in cultured cells.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, adipocytes, or myotubes).
-
Substrate Incubation: Incubate the cells with radiolabeled ([¹⁴C] or [³H]) stearic acid or palmityl alcohol.
-
Uptake Measurement: After a defined incubation period, wash the cells to remove extracellular substrate and measure the amount of radioactivity incorporated into the cells to determine the uptake rate.
-
Oxidation Measurement: To measure β-oxidation, quantify the production of radiolabeled CO₂ (from complete oxidation) or acid-soluble metabolites (intermediates of β-oxidation). This is often done by trapping the evolved CO₂ or by separating the acid-soluble fraction from the lipid fraction.
-
Data Analysis: Express the rates of uptake and oxidation as nmol of substrate per mg of cell protein per unit of time.
Conclusion
The metabolic fate of this compound is fundamentally dependent on its initial hydrolysis into stearic acid and palmityl alcohol. While stearic acid and the palmitic acid derived from palmityl alcohol enter well-established pathways of fatty acid metabolism, the efficiency of the initial lipolysis of the wax ester is a key determinant of their bioavailability. Stearic acid exhibits distinct metabolic characteristics compared to other saturated fatty acids, including a higher rate of desaturation to oleic acid and a lower incorporation into cholesterol esters. Palmityl alcohol is readily oxidized to palmitic acid, thereby entering the general fatty acid pool. Further research employing direct comparative studies with isotopically labeled this compound and its free constituents is warranted to provide a more precise quantitative understanding of their relative metabolic fates.
References
Cross-Validation of Analytical Techniques for Stearyl Palmitate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stearyl palmitate is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document summarizes quantitative data in structured tables, offers detailed experimental protocols, and includes visualizations to clarify workflows and relationships, enabling an informed decision on the most suitable method for specific analytical needs.
Comparative Analysis of Quantitative Performance
The selection of an analytical technique for this compound quantification hinges on its performance characteristics. The following table summarizes the typical quantitative performance of GC-MS, HPLC-ELSD, and qNMR for the analysis of wax esters like this compound, based on available literature. It is important to note that performance can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | ≥ 0.9876 for wax esters (C29-C44)[1] | Typically ≥ 0.997 for lipids; often requires a non-linear (e.g., quadratic) fit[2][3] | Highly linear, directly proportional to the number of nuclei[4] |
| Limit of Detection (LOD) | Generally low; < 0.4 µg/g for derivatized fatty acids[5]. For intact wax esters, it is instrument-dependent. | 0.02 - 0.2 mg/L for similar long-chain lipids | In the low µM range, generally less sensitive than MS-based methods |
| Limit of Quantification (LOQ) | Generally low; < 0.5 µg/g for derivatized fatty acids. For intact wax esters, it is instrument-dependent. | 0.04 - 0.6 mg/L for similar long-chain lipids | In the low µM range, generally less sensitive than MS-based methods |
| Precision (RSD) | < 6.1% for derivatized fatty acids | < 5% for lipids | Typically very high, with RSD values often below 2% |
| Accuracy (Recovery) | Not explicitly reported for this compound. | 92.9% - 108.5% for lipids | High accuracy achievable with proper internal or external standards. |
| Sample Preparation | May require derivatization (hydrolysis and esterification) or specialized high-temperature setup for direct analysis. | Simple dissolution in an appropriate organic solvent. | Simple dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | Typically longer run times due to temperature programming. | Relatively shorter run times. | Short acquisition times, but may require longer relaxation delays for accurate quantification. |
| Structural Information | Provides detailed structural information from mass spectra. | No structural information from the detector. | Provides detailed structural information and allows for the quantification of different protons within the molecule. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of intact this compound using a high-temperature setup.
-
Sample Preparation: Dissolve samples and standards in a suitable organic solvent, such as hexane (B92381) or toluene, to a concentration of 0.1–1.0 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a high-temperature capillary column and coupled to a mass spectrometer.
-
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar.
-
Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.
-
Oven Temperature Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a hold for 6 minutes.
-
Carrier Gas: Helium.
-
Injection: 1 µL in splitless mode.
-
-
MS Detection: Operate in electron ionization (EI) mode with a scan range of m/z 50-920.
-
Quantification: Use an external or internal standard calibration curve by integrating the peak area of a characteristic ion of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This technique is well-suited for the analysis of non-volatile compounds like this compound without the need for derivatization.
-
Sample Preparation: Dissolve the this compound samples in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v).
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an ELSD detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and chloroform can be employed.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 30°C.
-
-
ELSD Settings: The drift tube temperature and nebulizer gas flow should be optimized for the specific mobile phase and analytes.
-
Quantification: Use an external standard calibration curve. The ELSD response is often non-linear, so a quadratic or logarithmic fit may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for quantification without the need for identical reference standards for each analyte.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Experiment Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard of a known concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the compared techniques.
Conclusion
Both GC-MS and HPLC-ELSD are powerful techniques for the quantitative analysis of this compound. GC-MS offers the advantage of providing detailed structural information and high sensitivity, particularly with high-temperature methods that allow for the analysis of intact wax esters. However, it may require more complex sample preparation. HPLC-ELSD is a more universal method capable of analyzing a broad range of wax esters, including those with high molecular weights, often with simpler sample preparation. While it is a robust quantitative technique, its response can be non-linear and it does not provide the structural information inherent to mass spectrometry.
qNMR stands out as a primary analytical method that provides both structural confirmation and absolute quantification without the need for chromatographic separation. Its direct proportionality between signal intensity and the number of nuclei makes it a powerful tool for purity assessment and the quantification of reference standards. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the need for structural information, the required sensitivity, sample throughput, and the availability of instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
A Comparative Analysis of Stearic Acid and Palmitic Acid on Cardiometabolic Risk Markers
A Guide for Researchers and Drug Development Professionals
The role of dietary saturated fatty acids in cardiometabolic health is a subject of ongoing scientific scrutiny. Among the most common saturated fats in the Western diet, palmitic acid (C16:0) and stearic acid (C18:0) have garnered significant attention for their potentially divergent effects on key risk markers for cardiovascular disease. This guide provides an objective comparison of their impacts on lipid profiles, inflammation, insulin (B600854) sensitivity, and hemostatic factors, supported by experimental data and detailed methodologies.
Lipid and Lipoprotein Profiles: A Clear Distinction
A consistent body of evidence from clinical trials demonstrates that stearic acid has a more favorable impact on blood lipid profiles compared to palmitic acid.
Numerous studies have shown that substituting dietary palmitic acid with stearic acid leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C), a primary target for cardiovascular disease risk reduction.[1][2][3][4] In addition to lowering LDL-C, several investigations have also reported decreases in total cholesterol when stearic acid replaces palmitic acid in the diet.[1]
The effects on other lipid parameters are also noteworthy. Some studies have observed a concurrent decrease in high-density lipoprotein cholesterol (HDL-C) with stearic acid consumption compared to palmitic acid. However, the impact on triglycerides appears to be largely neutral, with most studies finding no significant difference between the two fatty acids.
Quantitative Comparison of Lipid Profile Changes
| Cardiometabolic Risk Marker | Effect of Stearic Acid vs. Palmitic Acid | Key Findings from Clinical Trials |
| Total Cholesterol (TC) | Lower with Stearic Acid | The majority of studies found lower TC concentrations on a stearic acid-rich diet compared to a palmitic acid-rich diet. |
| LDL Cholesterol (LDL-C) | Lower with Stearic Acid | A consistent finding across multiple studies is a decrease in LDL-C concentrations when substituting palmitic acid with stearic acid. |
| HDL Cholesterol (HDL-C) | Lower or Neutral with Stearic Acid | Some studies report lower HDL-C concentrations with stearic acid, while others find no significant difference. |
| Triglycerides (TG) | Generally Neutral | Most studies have not observed a significant difference in triglyceride concentrations between stearic acid and palmitic acid diets. |
| Apolipoprotein B (ApoB) | Inconsistent | Only one out of four studies observed a statistically significant decrease in apoB100 concentrations on a stearic acid-rich diet. |
| Apolipoprotein A1 (ApoA1) | Lower with Stearic Acid | A diet rich in stearic acid has been shown to lower apoA1 concentrations compared to a palmitic acid-rich diet. |
Inflammation and Endothelial Function: A More Complex Picture
The comparative effects of stearic and palmitic acid on inflammation and endothelial function are less straightforward, with evidence suggesting distinct cellular and systemic responses.
In vitro and some clinical studies suggest that palmitic acid possesses pro-inflammatory properties, stimulating the expression of inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, palmitic acid has been demonstrated to induce endothelial injury and dysfunction, which are critical early events in the pathogenesis of atherosclerosis.
Conversely, the role of stearic acid in inflammation is more debated. While some research points to a neutral or even beneficial effect, one recent study associated stearic acid with inflammatory and endothelial dysfunction biomarkers. In a randomized controlled trial, a diet rich in palmitic acid was found to decrease the anti-inflammatory cytokine interleukin-10 (IL-10) compared to a stearic acid-rich diet, suggesting a potentially less favorable inflammatory profile for palmitic acid.
Signaling Pathways in Fatty Acid-Induced Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary stearic acid and palmitic acid do not differently affect ABCA1-mediated cholesterol efflux capacity in healthy men and postmenopausal women: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
